molecular formula C23H18FN5O2 B612265 Tenalisib CAS No. 1639417-53-0

Tenalisib

Cat. No.: B612265
CAS No.: 1639417-53-0
M. Wt: 415.4 g/mol
InChI Key: HDXDQPRPFRKGKZ-INIZCTEOSA-N
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Description

Tenalisib is under investigation in clinical trial NCT03711604 (Compassionate Use Study of this compound (RP6530)).
This compound is an orally active, highly selective, small molecule inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Upon administration, this compound inhibits the PI3K delta and gamma isoforms and prevents the activation of the PI3K/AKT-mediated signaling pathway. This may lead to a reduction in cellular proliferation in PI3K delta/gamma-expressing tumor cells. In addition, this agent modulates inflammatory responses through various mechanisms, including the inhibition of both the release of reactive oxygen species (ROS) from neutrophils and tumor necrosis factor (TNF)-alpha activity. Unlike other isoforms of PI3K, the delta and gamma isoforms are overexpressed primarily in hematologic malignancies and in inflammatory and autoimmune diseases. By selectively targeting these isoforms, PI3K signaling in normal, non-neoplastic cells is minimally impacted or not affected at all, which minimizes the side effect profile for this agent.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
a dual PI3Kdelta and gamma inhibito

Properties

IUPAC Name

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDQPRPFRKGKZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639417-53-0
Record name Tenalisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639417530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TENALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2261HH611H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tenalisib's Mechanism of Action in T-Cell Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tenalisib, a novel kinase inhibitor, in the context of T-cell lymphoma (TCL). It synthesizes preclinical and clinical data to offer a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Dual PI3K δ/γ Inhibition

This compound (formerly RP6530) is an orally available, potent, and highly selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] These isoforms are predominantly expressed in cells of hematopoietic origin, making them attractive therapeutic targets in hematological malignancies.[1]

The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and migration.[1][5] In T-cell lymphomas, aberrant activation of this pathway is a common oncogenic driver. This compound exerts its anti-tumor effects by blocking the catalytic activity of PI3K δ and γ, thereby inhibiting the downstream signaling cascade.[1][5]

Preclinical studies have demonstrated that this compound induces apoptosis and has anti-proliferative activity in B and T lymphoma cell lines.[1][6] Furthermore, it has shown efficacy in a mouse T-cell leukemia xenograft model and ex-vivo activity in malignant primary CTCL cells.[1][6]

Impact on Downstream Signaling

By inhibiting PI3K δ and γ, this compound effectively reduces the phosphorylation of key downstream effectors, most notably AKT. This disruption leads to:

  • Decreased Cell Proliferation and Survival: Inhibition of the PI3K/AKT pathway curtails the signals that promote cell cycle progression and suppress apoptosis.[1][7]

  • Modulation of Gene Expression: RNA sequencing analysis in Hodgkin's lymphoma cells treated with this compound revealed a reduction in the expression of genes involved in cell proliferation and survival, alongside an increase in the expression of genes associated with cell death.[7]

  • Biomarker Modulation: In responding tumors from patients treated with this compound, a marked downregulation of CD30, IL-31, and IL-32α has been observed.[1][5] IL-31 and IL-32 levels are known to correlate with disease activity in Cutaneous T-Cell Lymphoma (CTCL).[1]

Secondary Target: Salt-Inducible Kinase 3 (SIK3)

In addition to its primary activity against PI3K δ/γ, this compound and its metabolite, IN0385, have been identified as inhibitors of Salt-Inducible Kinase 3 (SIK3).[8][9][10][11] While the role of SIK3 in lymphomas has not been fully elucidated, SIKs are known to be involved in tumorigenesis in solid tumors by modulating various signaling pathways.[8][10] This secondary mechanism may contribute to the overall anti-tumor activity of this compound.

Modulation of the Tumor Microenvironment

Preclinical data suggests that this compound can also modulate the tumor microenvironment. It has been shown to block Hodgkin's lymphoma cells from inducing the activation of tumor-associated macrophages and to promote the transition of these macrophages from an immunosuppressive state to an inflammatory, anti-tumor state.[7]

Quantitative Data from Clinical Trials

The clinical efficacy of this compound has been evaluated in patients with relapsed/refractory T-cell lymphoma, both as a monotherapy and in combination with the histone deacetylase (HDAC) inhibitor, romidepsin.

Table 1: this compound Monotherapy in Relapsed/Refractory T-Cell Lymphoma
Efficacy EndpointOverall (n=35)Peripheral T-Cell Lymphoma (PTCL)Cutaneous T-Cell Lymphoma (CTCL)
Overall Response Rate (ORR) 45.7%[1][5]47%[3][4]45%[3][4]
Complete Response (CR) 3 patients[1][5]3 patients[3][4]0 patients
Partial Response (PR) 13 patients[1][5]4 patients[3][4]9 patients[3][4]
Median Duration of Response (DoR) 4.9 months[1][5]6.53 months[3][4]3.8 months[3][4]

Data from a Phase I/Ib study of single-agent this compound.[1][3][4]

Table 2: this compound in Combination with Romidepsin in Relapsed/Refractory T-Cell Lymphoma
Efficacy EndpointOverall (n=27)Peripheral T-Cell Lymphoma (PTCL) (n=12)Cutaneous T-Cell Lymphoma (CTCL) (n=15)
Overall Response Rate (ORR) 63.0%[8][9]75%[8][9]53.3%[8][9]
Complete Response (CR) 25.9%[8][9]50%[11]6.7%[11]
Partial Response (PR) 37.0%[8][9]25%[11]46.7%[11]
Median Duration of Response (DoR) 5.03 months[8][9]5.03 months[11]3.8 months[11]

Data from a Phase I/II open-label multicenter study.[8][9][11]

Experimental Protocols

Phase I/Ib Clinical Trial of this compound Monotherapy

Study Design: This was a dose-escalation and expansion study to evaluate the maximum tolerated dose (MTD), pharmacokinetics, and efficacy of this compound in patients with relapsed/refractory TCL.[1][5]

  • Patient Population: Patients with histologically confirmed TCL who had received at least one prior therapy.[1][2][5]

  • Treatment Regimen:

    • Dose Escalation Phase: this compound was administered orally twice daily (BID) in a 28-day cycle, with doses escalating from 200 mg to 800 mg BID.[1][5] This phase included cohorts receiving the drug in both fasting and fed states.[1][2][5]

    • Dose Expansion Phase: Once the MTD was determined, patients were enrolled to receive this compound at 800 mg BID in a fasting state.[1][5]

  • Primary Objectives:

    • Determine the MTD.[3][4]

    • Characterize the pharmacokinetic profile of this compound.[3][4]

  • Secondary Objectives:

    • Evaluate the Overall Response Rate (ORR).[3][4]

    • Assess the Duration of Response (DoR).[3][4]

  • Efficacy Assessment:

    • Responses in PTCL were evaluated based on the International Working Group (IWG) criteria.[3][4]

    • Responses in CTCL were assessed using the modified Severity-Weighted Assessment Tool (mSWAT).[3][4]

  • Safety Assessment: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v4.03.[3][4]

In Vitro PI3 Kinase Activity/Inhibitor Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound like this compound against specific PI3K isoforms.

  • Principle: A multi-step homogenous time-resolved fluorescence (HTRF) assay or a colorimetric assay is commonly used to measure the production of PIP3, the product of the PI3K reaction.[12][13] The signal is inversely proportional to the kinase activity.

  • Materials:

    • Recombinant human PI3K isoforms (e.g., p110δ/p85α, p110γ).[12]

    • Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2).[13]

    • ATP.

    • Test compound (e.g., this compound) at various concentrations.

    • Detection reagents (e.g., biotinylated-PIP3, streptavidin-HRP conjugate for colorimetric assay).[12]

  • Procedure:

    • The PI3K enzyme, test compound, and PIP2 substrate are incubated together.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is stopped, and the amount of PIP3 produced is quantified using the chosen detection method.

    • The concentration-dependent inhibition by the test compound is measured, and IC50 values are calculated.[13]

Visualizations

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activates GPCR G-Protein Coupled Receptor (GPCR) PI3K_gamma PI3Kγ GPCR->PI3K_gamma Activates PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Catalyzes PI3K_gamma->PIP3 Catalyzes PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->PI3K_delta Inhibits This compound->PI3K_gamma Inhibits

Caption: PI3K/AKT signaling pathway and points of inhibition by this compound.

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phases cluster_assessment Assessment cluster_outcomes Outcomes p1 Patient with Relapsed/Refractory TCL p2 Histological Confirmation & ≥1 Prior Therapy p1->p2 Inclusion Criteria t1 Phase I: Dose Escalation (200-800 mg BID) Determine MTD p2->t1 t2 Phase Ib: Dose Expansion (MTD: 800 mg BID) Assess Efficacy t1->t2 MTD Determined a3 Pharmacokinetic (PK) Analysis t1->a3 a1 Safety Assessment (CTCAE v4.03) t2->a1 a2 Efficacy Assessment (IWG for PTCL, mSWAT for CTCL) t2->a2 o1 ORR, CR, PR, DoR a2->o1

Caption: Workflow of a Phase I/Ib clinical trial for this compound.

In Vitro Assay Workflow

Inhibitor_Assay_Workflow start Start reagents Prepare Reagents: - PI3Kδ or PI3Kγ Enzyme - PIP2 Substrate - this compound Dilutions start->reagents incubation Incubate Enzyme, Substrate, and this compound reagents->incubation reaction Initiate Reaction (Add ATP) incubation->reaction stop Stop Reaction reaction->stop detection Detect PIP3 Product (e.g., HTRF, Colorimetric) stop->detection analysis Data Analysis: Calculate % Inhibition and IC50 Value detection->analysis end End analysis->end

References

An In-depth Technical Guide to PI3K Delta and Gamma Signaling Pathways in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) signaling pathways and their roles in cancer. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in oncology and immunology. This document delves into the core mechanisms of PI3Kδ and PI3Kγ signaling, their involvement in both hematological malignancies and solid tumors, and the therapeutic strategies being employed to target these pathways. Detailed experimental protocols and quantitative data on key inhibitors are also provided to support further research and development in this critical area of cancer biology.

Introduction to PI3K Delta and Gamma Isoforms

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in intracellular signaling, regulating a wide array of cellular processes including cell growth, proliferation, survival, and motility.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[2] Class I PI3Ks are further subdivided into Class IA (p110α, p110β, and p110δ) and Class IB (p110γ).[3] While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is predominantly restricted to hematopoietic cells, making them attractive targets for therapies aimed at hematological malignancies and for modulating the tumor microenvironment.[4][5]

PI3Kδ (p110δ) is primarily activated by receptor tyrosine kinases (RTKs) and is crucial for the development, activation, and function of B cells.[3] It plays a significant role in B-cell receptor (BCR) signaling, which is often constitutively active in B-cell malignancies.[3]

PI3Kγ (p110γ) is activated by G-protein coupled receptors (GPCRs) and is a key regulator of innate immune cell trafficking and function, including that of neutrophils, macrophages, and mast cells.[4][6] It is involved in inflammatory responses and the recruitment of myeloid cells to the tumor microenvironment, which can contribute to tumor growth and immunosuppression.[4][7]

Signaling Pathways

PI3K Delta Signaling Pathway

The PI3Kδ signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or through B-cell receptor (BCR) signaling. This leads to the recruitment and activation of the p85 regulatory subunit and the p110δ catalytic subunit of PI3K. Activated PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This colocalization at the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, GSK3β, and FOXO transcription factors, to promote cell survival, proliferation, and growth.

PI3K_Delta_Signaling RTK Growth Factor Receptor (RTK) PI3Kd PI3Kδ (p110δ/p85) RTK->PI3Kd BCR B-Cell Receptor (BCR) BCR->PI3Kd PIP2 PIP2 PI3Kd->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT activates Downstream Downstream Effectors (mTOR, GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3K Delta Signaling Pathway.
PI3K Gamma Signaling Pathway

The PI3Kγ signaling cascade is primarily initiated by the activation of G-protein coupled receptors (GPCRs), such as chemokine receptors. Ligand binding to a GPCR leads to the dissociation of the Gβγ subunits from the Gα subunit of the heterotrimeric G protein. The Gβγ dimer then directly binds to and activates the p110γ catalytic subunit of PI3Kγ. Similar to PI3Kδ, activated PI3Kγ phosphorylates PIP2 to generate PIP3. This accumulation of PIP3 at the cell membrane facilitates the recruitment and activation of downstream effectors like AKT and PDK1, leading to cellular responses such as chemotaxis, degranulation, and inflammatory mediator production.

PI3K_Gamma_Signaling GPCR Chemokine Receptor (GPCR) Gprotein Gβγ GPCR->Gprotein activates PI3Kg PI3Kγ (p110γ/p101) Gprotein->PI3Kg activates PIP2 PIP2 PI3Kg->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT recruits & activates Downstream Downstream Effectors AKT->Downstream Response Cell Migration & Inflammation Downstream->Response Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Setup_Reaction Set up Kinase Reaction (PI3K, PIP2, Inhibitor) Prep_Inhibitor->Setup_Reaction Add_ATP Initiate Reaction with ATP Setup_Reaction->Add_ATP Incubate_1 Incubate (e.g., 60 min, RT) Add_ATP->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (e.g., 40 min, RT) Stop_Reaction->Incubate_2 Detect_ADP Add Kinase Detection Reagent Incubate_2->Detect_ADP Incubate_3 Incubate (e.g., 30-60 min, RT) Detect_ADP->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze

References

Tenalisib (RP6530): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tenalisib (RP6530), a novel and selective dual phosphoinositide 3-kinase (PI3K) δ/γ inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical Structure and Physicochemical Properties

This compound is an orally active, small molecule inhibitor. Its chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name 3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one[1]
Synonyms RP6530, RP-6530[1]
CAS Number 1639417-53-0[1][2]
Molecular Formula C₂₃H₁₈FN₅O₂[1]
Molecular Weight 415.4 g/mol [1]
SMILES CC--INVALID-LINK--c1oc2ccccc2c(=O)c1-c1cccc(F)c1[3]
Solubility DMSO: ≥ 50 mg/mL (≥ 120.36 mM), Ethanol: ~14 mg/mL, Water: Insoluble[2]

Mechanism of Action and Signaling Pathway

This compound is a potent and highly specific dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K). These isoforms are predominantly expressed in cells of hematopoietic origin and play a crucial role in various cellular processes.[4][5] By inhibiting PI3K-δ and PI3K-γ, this compound effectively blocks the activation of the PI3K/AKT signaling pathway.[1] This disruption leads to the inhibition of downstream events that drive oncogenic processes such as cell proliferation, migration, and survival.[4][5] The targeted action on these specific isoforms minimizes effects on normal, non-neoplastic cells, which may lead to a more favorable safety profile compared to broader PI3K inhibitors.[1]

// Edges RTK -> PI3K [label="Activation", color="#34A853", fontcolor="#5F6368"]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label="Phosphorylation", color="#4285F4", fontcolor="#5F6368"]; PI3K -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#4285F4", fontcolor="#5F6368"]; PDK1 -> AKT [style=invis]; PIP3 -> AKT [color="#4285F4", fontcolor="#5F6368"]; AKT -> pAKT [label="Phosphorylation", color="#4285F4", fontcolor="#5F6368"]; pAKT -> Downstream [label="Activation", color="#4285F4", fontcolor="#5F6368"]; Downstream -> Cell_Response [label="Regulation", color="#4285F4", fontcolor="#5F6368"]; this compound -> PI3K [label="Inhibition", arrowhead="tee", color="#EA4335", fontcolor="#5F6368", style=dashed, penwidth=2]; }

Caption: PI3K/AKT signaling pathway inhibited by this compound.

Preclinical and Clinical Efficacy

This compound has demonstrated significant anti-proliferative and apoptotic activity in both in vitro and in vivo models, as well as promising efficacy in clinical trials for hematologic malignancies.

This compound shows nanomolar potency against its target enzymes and inhibits downstream signaling and cell proliferation in various cancer cell lines.

ParameterValue / ResultReference
PI3Kδ IC₅₀ (Cell-free assay) 24.5 - 25 nM[2][6]
PI3Kγ IC₅₀ (Cell-free assay) 33 - 33.2 nM[2][6]
Selectivity vs. PI3Kα >300-fold[2][7]
Selectivity vs. PI3Kβ >100-fold[2][7]
pAKT Inhibition (EC₅₀) 6 nM (OCI-LY-1), 70 nM (OCI-LY-10)[2]
Cell Growth Inhibition >50% inhibition at 0.1-0.7 µM in DLBCL cell lines (OCI-LY-1, OCI-LY-10)[2]
Human Whole Blood Assay (EC₅₀) 250 nM (LPS induced CD19+ cell proliferation)[7][8]

Pharmacokinetic studies in both animals and humans show that this compound is rapidly absorbed and has good oral bioavailability.

ParameterSpeciesValueReference
Median Half-life (t½) Human2.28 hours[4][9][10]
Oral Bioavailability Rat>70%[2]
Oral Bioavailability Dog>100%[2]
Half-life (t½) Rat2 hours[2]
Half-life (t½) Dog3 hours[2]

In a Phase I/Ib study involving patients with relapsed/refractory T-cell lymphoma (TCL), this compound demonstrated promising clinical activity and an acceptable safety profile.[4][11]

ParameterValueReference
Overall Response Rate (ORR) 45.7% - 46%[4][11]
Complete Response (CR) 3 patients[4][11]
Partial Response (PR) 13 patients[4][11]
Median Duration of Response (DOR) 4.9 months[4][11]
Maximum Tolerated Dose (MTD) 800 mg BID (fasting)[4][9]

Experimental Protocols

Detailed experimental designs are crucial for the evaluation of novel therapeutic agents. Below are outlines of key experimental protocols used in the development of this compound.

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the growth of lymphoma cell lines.

Methodology:

  • Cell Culture: Lymphoma cell lines (e.g., Raji, OCI-LY-1) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C.[2]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

  • Analysis: Cell viability is calculated as a percentage relative to the control, and IC₅₀ values are determined.

This section describes the design of the clinical study to evaluate the safety, pharmacokinetics, and efficacy of this compound.[4][9]

// Edges Eligibility -> C1 [label="Enrollment"]; C1 -> C2 -> C3 -> C4 [style=invis]; edge [dir=none]; C1 -> C2 [label="If no DLTs"]; C2 -> C3 [label="If no DLTs"]; C3 -> C4 [label="Food effect cohort"]; C4 -> MTD [label="2 DLTs observed"]; MTD -> Expansion [label="Proceed with MTD"]; Expansion -> Secondary; {C1, C2, C3, C4} -> Primary; }

Caption: Workflow of the Phase I/Ib dose-escalation study for this compound.

Protocol Summary:

  • Study Design: An open-label, multi-center, dose-escalation (3+3 design) followed by a dose-expansion phase.[4][11]

  • Patient Population: Adults with relapsed or refractory Peripheral T-Cell Lymphoma (PTCL) or Cutaneous T-Cell Lymphoma (CTCL) who have received at least one prior therapy.[4][11]

  • Treatment: this compound administered orally twice daily (BID) in 28-day cycles. Doses escalated from 200 mg to 800 mg BID.[4]

  • Primary Objectives: To determine the Maximum Tolerated Dose (MTD), safety, and pharmacokinetic profile of this compound.[11]

  • Secondary Objectives: To evaluate the preliminary anti-tumor activity, including Overall Response Rate (ORR) and Duration of Response (DOR).[11]

  • Assessments: Safety was monitored via adverse event (AE) reporting (CTCAE v4.03). Efficacy was assessed using IWG criteria for PTCL and mSWAT for CTCL.[11] Pharmacokinetic samples were collected to determine parameters like Cmax, AUC, and half-life.[4]

Safety and Tolerability

In clinical studies, this compound has demonstrated an acceptable safety profile. The most common treatment-emergent adverse events (TEAEs) were generally manageable.

Adverse Event TypeMost Frequent EventsReference
Most Common TEAEs (any grade) Fatigue (45%), Transaminase elevations (33%)[4][9]
Most Common Related Grade ≥3 TEAEs Transaminase (ALT/AST) elevation (21%), Rash (5%)[4][11]
Dose-Limiting Toxicities (DLTs) Grade 3 ALT increase, Grade 3 erythematous rash[4]

The observed DLTs occurred in the 800 mg fed cohort, leading to the determination of 800 mg BID in a fasting state as the MTD.[4] The adverse events were generally reversible with dose interruption or modification.[11]

References

The PI3K/AKT Pathway: A Central Hub in Hematologic Malignancies and a Key Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, including hematologic malignancies, where it plays a pivotal role in the initiation, progression, and resistance to therapy.[2][3][4] This technical guide provides an in-depth overview of the PI3K/AKT pathway's role in hematologic malignancies, focusing on its core components, mechanisms of dysregulation, and the therapeutic strategies employed to target this crucial oncogenic axis.

Core Signaling Cascade: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5]

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[6] This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. AKT can directly and indirectly activate mTORC1, which in turn promotes protein synthesis, lipid synthesis, and cell growth, while inhibiting autophagy.[7] The intricate network of signaling events is depicted in the pathway diagram below.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream CellPro Cell Proliferation, Growth, Survival Downstream->CellPro

Figure 1: The core PI3K/AKT/mTOR signaling pathway.

Dysregulation in Hematologic Malignancies

Constitutive activation of the PI3K/AKT pathway is a common feature across various hematologic malignancies, including leukemia, lymphoma, and multiple myeloma.[8] This aberrant signaling drives uncontrolled cell proliferation, inhibits apoptosis, and contributes to drug resistance. Several mechanisms underlie the hyperactivation of this pathway in blood cancers.

Genetic Alterations

Mutations in genes encoding components of the PI3K/AKT pathway are a significant driver of its constitutive activation. While mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) are less common in hematologic malignancies compared to solid tumors, other genetic alterations are prevalent.[2] These include activating mutations in upstream receptor tyrosine kinases like FLT3 in acute myeloid leukemia (AML), which strongly activate the PI3K pathway.[8][9] Furthermore, loss-of-function mutations or deletions of the tumor suppressor gene PTEN (phosphatase and tensin homolog), a negative regulator of the pathway, are frequently observed in T-cell acute lymphoblastic leukemia (T-ALL) and some lymphomas.[8][9]

GeneAlterationFrequency in Hematologic MalignanciesKey Malignancies
PIK3CAActivating MutationsRare (<5%)Diffuse Large B-cell Lymphoma (DLBCL)
PTENDeletions/MutationsUp to 20% in T-ALL; variable in lymphomasT-ALL, DLBCL
AKT1Activating MutationsRare-
FLT3Activating Mutations~30% of AMLAcute Myeloid Leukemia (AML)
KITActivating Mutations~5-10% of AMLAcute Myeloid Leukemia (AML)

Table 1: Frequency of Key PI3K/AKT Pathway Genetic Alterations in Hematologic Malignancies. [8][10]

Overexpression of Pathway Components

In many cases, the dysregulation of the PI3K/AKT pathway is not due to genetic mutations but rather to the overexpression of its components. For instance, the p110δ isoform of PI3K is highly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[2] Its overexpression is a key factor in the pathogenesis of B-cell malignancies like chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).

Microenvironment-Mediated Activation

The bone marrow microenvironment plays a critical role in supporting the survival and proliferation of malignant hematopoietic cells.[7] This supportive niche provides a constant stream of cytokines and growth factors that stimulate the PI3K/AKT pathway in cancer cells, contributing to their survival and resistance to therapy.[7]

Therapeutic Targeting of the PI3K/AKT Pathway

The central role of the PI3K/AKT pathway in driving hematologic malignancies has made it an attractive target for therapeutic intervention. A number of inhibitors targeting different nodes of this pathway have been developed and evaluated in clinical trials.

PI3K Inhibitors

PI3K inhibitors can be broadly classified into pan-PI3K inhibitors, which target all class I PI3K isoforms (α, β, γ, δ), and isoform-specific inhibitors. Given the crucial role of the p110δ isoform in B-cell malignancies, isoform-selective inhibitors of PI3Kδ have shown significant clinical activity.

InhibitorTarget(s)Approved Indications (Current or Past)Overall Response Rate (ORR) in Key Trials
Idelalisib PI3KδRelapsed CLL, FL, SLL57% in relapsed indolent NHL[11]
Duvelisib PI3Kδ, PI3KγRelapsed/refractory CLL/SLL, FL47% in relapsed/refractory iNHL
Copanlisib PI3Kα, PI3KδRelapsed FL59% in relapsed/refractory indolent lymphoma[11]
Umbralisib PI3Kδ, CK1εRelapsed/refractory MZL, FL45.3% in relapsed/refractory iNHL

Table 2: Selected PI3K Inhibitors and their Clinical Efficacy in Hematologic Malignancies. [1][11] Note: The approval status of some of these agents has been subject to change due to safety concerns.[12][13]

AKT and mTOR Inhibitors

Inhibitors targeting downstream components of the pathway, such as AKT and mTOR, have also been investigated. The allosteric AKT inhibitor MK-2206 has shown preclinical activity in various lymphoma cell lines.[14] mTOR inhibitors, such as everolimus and temsirolimus, have demonstrated clinical activity in some lymphomas and are being explored in combination with other agents.

InhibitorTargetRepresentative IC50 Values (Cell Line)Status
MK-2206 AKT1/2/30.2 µM (SUDHL-4 lymphoma)Clinical Development[15]
Ipatasertib AKT1/2/30.03 µM (OCI-Ly7 lymphoma)Clinical Development[15]
Everolimus mTORC11-10 nM (various leukemia/lymphoma lines)Approved for other cancers, studied in hematologic malignancies
Temsirolimus mTORC110-50 nM (various leukemia/lymphoma lines)Approved for other cancers, studied in hematologic malignancies

Table 3: IC50 Values of Selected AKT and mTOR Inhibitors in Hematologic Malignancy Cell Lines. [15] (Note: IC50 values can vary significantly depending on the cell line and assay conditions).

Experimental Protocols for Studying the PI3K/AKT Pathway

Evaluating the activity of the PI3K/AKT pathway and the efficacy of its inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and is crucial for screening and characterizing inhibitors.

  • Reaction Setup : In a 96-well plate, combine the PI3K enzyme (e.g., recombinant p110δ/p85α) with the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM DTT).

  • Substrate Addition : Add the lipid substrate, typically phosphatidylinositol-4,5-bisphosphate (PIP2), to the wells.

  • Initiate Reaction : Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for luminescence-based assays like ADP-Glo™).[16]

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction : Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection :

    • Radiometric Assay : Separate the radiolabeled PIP3 product from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) and quantify the radioactivity.[17]

    • Luminescence-based Assay (ADP-Glo™) : Quantify the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system.[16]

Western Blotting for Phospho-AKT

This technique is widely used to assess the activation state of AKT by detecting its phosphorylation at key residues (Ser473 and Thr308).

  • Cell Lysis : Lyse treated and untreated hematologic cancer cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473 or Thr308) and a primary antibody for total AKT (as a loading control), diluted in 5% BSA in TBST.[19]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[20]

WB_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis with Inhibitors Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-AKT, Total AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Image Analysis & Quantification

Figure 2: A typical experimental workflow for Western blot analysis of AKT phosphorylation.
Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the cytotoxic effects of PI3K/AKT pathway inhibitors on cancer cells.

  • Cell Seeding : Seed hematologic cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere or stabilize for 24 hours.[21]

  • Drug Treatment : Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) of the compound.

The PI3K/AKT Pathway and the Hallmarks of Cancer

The dysregulation of the PI3K/AKT pathway directly contributes to the acquisition of several of the "hallmarks of cancer" in hematologic malignancies.

Hallmarks_of_Cancer PI3K_Activation Constitutive PI3K/AKT Pathway Activation Sustained_Proliferation Sustaining Proliferative Signaling PI3K_Activation->Sustained_Proliferation Promotes cell cycle progression Evading_Apoptosis Evading Cell Death PI3K_Activation->Evading_Apoptosis Inhibits pro-apoptotic proteins Angiogenesis Inducing Angiogenesis PI3K_Activation->Angiogenesis Increases VEGF production Metabolic_Reprogramming Deregulating Cellular Energetics PI3K_Activation->Metabolic_Reprogramming Enhances glucose uptake and glycolysis Drug_Resistance Enabling Drug Resistance PI3K_Activation->Drug_Resistance Promotes survival signals

Figure 3: The PI3K/AKT pathway's contribution to cancer hallmarks in hematologic malignancies.
  • Sustaining Proliferative Signaling : The pathway promotes cell cycle progression and proliferation, allowing cancer cells to bypass normal growth controls.[9]

  • Evading Growth Suppressors : By phosphorylating and inactivating tumor suppressors like FOXO transcription factors, the pathway overrides signals that would normally halt cell growth.[11]

  • Resisting Cell Death : A key function of activated AKT is to phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival.

  • Deregulating Cellular Energetics : The pathway enhances glucose uptake and glycolysis, providing the metabolic fuel necessary for rapid cell growth and proliferation.[9]

  • Inducing Angiogenesis : The PI3K/AKT pathway can promote the expression of vascular endothelial growth factor (VEGF), a key signaling molecule in the formation of new blood vessels that supply tumors.

  • Enabling Drug Resistance : The pro-survival signals generated by the PI3K/AKT pathway can make cancer cells resistant to conventional chemotherapy and other targeted agents.[9]

Conclusion and Future Directions

The PI3K/AKT signaling pathway is undeniably a central player in the pathogenesis of hematologic malignancies. Its frequent dysregulation and critical role in promoting cancer cell survival and proliferation have established it as a major therapeutic target. While the development of PI3K/AKT pathway inhibitors has represented a significant advancement, challenges related to toxicity and the emergence of resistance remain.[12][13]

Future research will likely focus on several key areas:

  • Development of more selective and potent inhibitors : Novel inhibitors with improved safety profiles and the ability to overcome resistance mechanisms are needed.

  • Combination therapies : Combining PI3K/AKT pathway inhibitors with other targeted agents or conventional chemotherapy holds promise for achieving synergistic anti-cancer effects and preventing the development of resistance.

  • Biomarker discovery : Identifying reliable biomarkers to predict which patients are most likely to respond to specific inhibitors will be crucial for personalizing treatment and improving clinical outcomes.

A deeper understanding of the intricate regulation of the PI3K/AKT pathway and its crosstalk with other signaling networks will continue to fuel the development of more effective and durable therapeutic strategies for patients with hematologic malignancies.

References

Tenalisib's Selectivity for PI3K Delta/Gamma Over Alpha/Beta: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a potent and selective small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Isoform-selective inhibition of PI3K is a key therapeutic strategy, particularly in hematological malignancies and inflammatory diseases where the δ and γ isoforms are predominantly expressed and play crucial roles. This technical guide provides an in-depth analysis of this compound's selectivity for PI3Kδ and PI3Kγ over the ubiquitously expressed alpha (α) and beta (β) isoforms, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Data Presentation: Quantitative Selectivity of this compound

The inhibitory activity of this compound against the four Class I PI3K isoforms is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, demonstrating its high selectivity for the delta and gamma isoforms.

PI3K IsoformThis compound IC50 (nM)Fold Selectivity vs. PI3KδFold Selectivity vs. PI3Kγ
PI3Kα>7,350>300>221
PI3Kβ>2,450>100>74
PI3Kδ 24.5 1 0.74
PI3Kγ 33.2 1.35 1

Data compiled from publicly available sources.[1]

Experimental Protocols: Determining PI3K Isoform Selectivity

The determination of IC50 values for PI3K inhibitors like this compound is commonly performed using in vitro biochemical assays. A representative and widely used method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay. This assay measures the amount of ADP produced by the kinase reaction.

Principle of the Adapta™ Universal Kinase Assay

The assay is based on the principle of competitive binding. In the absence of kinase activity (or in the presence of a potent inhibitor), a europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high TR-FRET signal. When the kinase is active, it produces unlabeled ADP, which competes with the tracer for binding to the antibody. This competition leads to a decrease in the TR-FRET signal, which is proportional to the kinase activity.

Detailed Methodology
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35).

    • Reconstitute purified, recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes to a stock concentration in an appropriate buffer.

    • Prepare a stock solution of the lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer. The final ATP concentration in the assay should be close to the Km value for each enzyme.

    • Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • In a 384-well microplate, add the following components in order:

      • This compound or DMSO vehicle control.

      • PI3K enzyme (one isoform per well).

      • A mixture of PIP2 substrate and ATP to initiate the reaction.

    • The final reaction volume is typically 10-20 µL.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • ADP Detection:

    • To stop the kinase reaction and detect the generated ADP, add a detection solution containing:

      • EDTA to chelate Mg2+ and stop the kinase activity.

      • Europium-labeled anti-ADP antibody.

      • Alexa Fluor® 647-labeled ADP tracer.

    • Incubate the plate at room temperature for a further 30-60 minutes to allow the detection reagents to equilibrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the europium donor wavelength (e.g., 620 nm) and the Alexa Fluor® 647 acceptor wavelength (e.g., 665 nm).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the kinase activity.

Mandatory Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_alpha_beta PI3Kα / PI3Kβ RTK->PI3K_alpha_beta Activates GPCR G-Protein Coupled Receptor (GPCR) PI3K_delta_gamma PI3Kδ / PI3Kγ GPCR->PI3K_delta_gamma Activates PIP3 PIP3 PI3K_alpha_beta->PIP3 Phosphorylates PI3K_delta_gamma->PIP3 Phosphorylates This compound This compound This compound->PI3K_delta_gamma Inhibits PIP2 PIP2 PIP2->PI3K_alpha_beta PIP2->PI3K_delta_gamma AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: The PI3K signaling pathway initiated by RTKs and GPCRs.

Experimental Workflow for Determining PI3K Inhibitor Selectivity

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Assay_Plate Assay Plate Setup Reagent_Prep->Assay_Plate Kinase_Reaction Kinase Reaction Incubation Assay_Plate->Kinase_Reaction Detection ADP Detection Kinase_Reaction->Detection Data_Acquisition Data Acquisition (TR-FRET) Detection->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining PI3K inhibitor IC50 values.

Conclusion

This compound demonstrates significant and selective inhibitory activity against the PI3Kδ and PI3Kγ isoforms compared to PI3Kα and PI3Kβ. This selectivity profile, established through rigorous in vitro biochemical assays, underscores its potential as a targeted therapeutic agent in diseases where the delta and gamma isoforms are key drivers of pathology, such as certain hematological cancers and inflammatory conditions. The detailed experimental protocols and workflows provided in this guide offer a comprehensive understanding of the methodologies employed to characterize the selectivity of PI3K inhibitors, serving as a valuable resource for researchers and drug development professionals in the field.

References

A Technical Guide to the Dual-Action Mechanism of Tenalisib and its Metabolite IN0385: Targeting PI3K and SIK3 Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenalisib (RP6530) is a potent and selective oral small-molecule inhibitor currently under investigation for various malignancies. It exhibits a unique dual mechanism of action. The parent compound, this compound, is a highly specific, equipotent inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Following administration, this compound undergoes significant metabolism to form IN0385, a major metabolite that acts as an inhibitor of Salt-Inducible Kinase 3 (SIK3).[1][2] This dual targeting of two distinct and critical oncogenic pathways—the PI3K/AKT pathway by this compound and the SIK3 pathway by IN0385—presents a novel strategy for overcoming cancer cell proliferation, survival, and immune evasion. This document provides a comprehensive technical overview of this compound and IN0385, focusing on their SIK3 inhibitory action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Metabolism and Pharmacokinetics

This compound is rapidly absorbed after oral administration and undergoes significant metabolism, leading to plasma concentrations of its major metabolite, IN0385, that are approximately two-fold higher than the parent compound.[3] This metabolic conversion is critical to the drug's overall mechanism, adding the SIK3 inhibition component to its therapeutic profile.

Metabolism of this compound to IN0385

The conversion of this compound to IN0385 expands the drug's activity beyond PI3K inhibition. Both this compound and IN0385 are noted as moderate inhibitors and substrates for Cytochrome P450 3A4 (CYP3A4).[1]

G This compound This compound (Parent Drug) PI3K δ/γ Inhibitor Systemic_Circulation Systemic Circulation This compound->Systemic_Circulation Metabolism Metabolism (e.g., via CYP3A4) This compound->Metabolism Oral Administration IN0385 IN0385 (Active Metabolite) SIK3 Inhibitor IN0385->Systemic_Circulation Metabolism->IN0385 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K δ/γ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK3 SIK3 HDAC4 HDAC4 (Inactive) SIK3->HDAC4 Phosphorylates NFkB_Inhibitor IκB SIK3->NFkB_Inhibitor Promotes Degradation of IκB (Indirectly) pHDAC4 p-HDAC4 (Cytoplasmic) HDAC4->pHDAC4 HDAC4_nuc HDAC4 (Active) HDAC4->HDAC4_nuc Dephosphorylates & Translocates NFkB NF-κB NFkB_Inhibitor->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Pro-Survival & Anti-Apoptotic Gene Expression HDAC4_nuc->Gene_Expression Represses (Context Dependent) NFkB_nuc->Gene_Expression Activates IN0385 IN0385 IN0385->SIK3 Inhibits Upstream Upstream Signals (e.g., mTORC2) Upstream->SIK3 Activates G cluster_workflow Pharmacokinetic Analysis Workflow start Patient Dosing collection Serial Blood Sample Collection start->collection processing Plasma Separation collection->processing extraction Analyte Extraction (Protein Precipitation) processing->extraction analysis LC-MS/MS Quantification extraction->analysis data_analysis Non-Compartmental Analysis (NCA) analysis->data_analysis end PK Parameter Report (Cmax, AUC) data_analysis->end

References

Methodological & Application

Tenalisib In Vitro Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of Tenalisib, a dual PI3Kδ/γ inhibitor, on cancer cell viability. The provided methodologies and data are intended to guide researchers in designing and executing robust experiments to evaluate the anti-proliferative effects of this compound.

Introduction

This compound (also known as RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility.[3][4][5] In many hematologic malignancies and other cancers, this pathway is overactive, promoting uncontrolled cell proliferation and survival.[2][5] By specifically targeting the δ and γ isoforms of PI3K, which are predominantly expressed in hematopoietic cells, this compound aims to inhibit the PI3K/AKT-mediated signaling cascade, leading to a reduction in tumor cell proliferation and survival.[2][4] This targeted approach is designed to minimize effects on normal, non-neoplastic cells, potentially reducing side effects.[2]

Mechanism of Action

This compound selectively inhibits PI3Kδ and PI3Kγ, preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of AKT and mTOR, key proteins that drive cellular proliferation and survival.[4][6][7]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_this compound Add Serial Dilutions of this compound seed_cells->add_this compound incubate Incubate for 24-72 hours add_this compound->incubate add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate->add_reagent measure_signal Measure Signal (Absorbance or Luminescence) add_reagent->measure_signal analyze_data Data Analysis: - Normalize to Control - Calculate IC50 measure_signal->analyze_data end End analyze_data->end

References

Application Note: Quantification of Apoptosis in Cancer Cells Following Tenalisib Exposure using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers, particularly hematological malignancies.[2][3] By inhibiting the PI3K δ and γ isoforms, which are predominantly expressed in hematopoietic cells, this compound disrupts downstream signaling, leading to cell cycle arrest and induction of apoptosis in malignant cells.[2][4][5][6] This application note provides a detailed protocol for the quantification of apoptosis induced by this compound in cancer cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In viable cells, PS is localized to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from Annexin V/PI staining experiments after this compound exposure. Researchers should populate these tables with their own experimental data.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in [Cell Line Name] at [Time Point]

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Positive Control]

Table 2: Time-Course of this compound-Induced Apoptosis in [Cell Line Name] at [Concentration]

Time Point (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0
[Time 1]
[Time 2]
[Time 3]

Experimental Protocols

Materials and Reagents
  • This compound (source and purity to be noted)

  • Appropriate cancer cell line (e.g., T-cell lymphoma, B-cell lymphoma lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • DMSO (for this compound stock solution)

  • Microcentrifuge tubes

  • Flow cytometer

Protocol for Induction of Apoptosis with this compound
  • Cell Seeding: Seed the desired cancer cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol for Annexin V/PI Staining
  • Cell Harvesting:

    • Suspension cells: Gently collect the cells from each well into microcentrifuge tubes.

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution (e.g., EDTA-based) or by gentle scraping. Combine the detached cells with the collected supernatant.

  • Cell Washing: Centrifuge the cell suspensions at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this washing step.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Cell Counting and Adjustment: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC (or as recommended by the manufacturer) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (or as recommended by the manufacturer).

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

Visualizations

Tenalisib_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ/γ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) Apoptosis_Induction Induction of Apoptosis This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival AnnexinV_PI_Workflow start Seed Cells treat Treat with this compound (and controls) start->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells (Suspension/Adherent) incubate->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

References

Application Notes and Protocols for Tenalisib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[1] this compound's targeted inhibition of the δ and γ isoforms, which are predominantly expressed in hematopoietic cells, makes it a promising therapeutic agent for lymphomas and leukemias.[1] Preclinical studies have demonstrated its efficacy in mouse xenograft models of T-cell leukemia.[1]

These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

Quantitative data from xenograft studies should be summarized for clear comparison. Below are templates for presenting efficacy and pharmacokinetic data.

Table 1: Illustrative Example of this compound Efficacy in a Subcutaneous T-Cell Lymphoma Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)
Vehicle Control-Daily, p.o.1500 ± 150-
This compound25Daily, p.o.800 ± 9546.7
This compound50Daily, p.o.450 ± 6070.0

p.o. = per os (by mouth) SEM = Standard Error of the Mean % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 2: Pharmacokinetic Parameters of this compound in Mice (Illustrative)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
5018001.572002.5

Cmax = Maximum plasma concentration Tmax = Time to reach maximum plasma concentration AUC (0-t) = Area under the plasma concentration-time curve

Experimental Protocols

Cell Lines and Culture
  • Cell Lines: Human T-cell lymphoma (e.g., Jurkat, HuT 78) or B-cell lymphoma (e.g., Raji, Toledo) cell lines are commonly used.

  • Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Animal Models
  • Species and Strain: Immunocompromised mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma) mice, 6-8 weeks of age, are suitable hosts for xenografts.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Xenograft Establishment
  • Cell Preparation: Harvest cultured lymphoma cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration
  • Formulation 1 (Aqueous-based):

    • Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).

    • For a 1 mL final formulation, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween-80 and mix.

    • Add 500 µL of sterile water and mix thoroughly. This formulation should be prepared fresh daily.

  • Formulation 2 (Oil-based):

    • Dissolve this compound in DMSO to create a stock solution (e.g., 12.5 mg/mL).

    • For a 1 mL final formulation, add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly.

  • Administration: Administer this compound orally (p.o.) via gavage once or twice daily at the desired dose (e.g., 25 or 50 mg/kg). The vehicle control group should receive the same formulation without this compound.

Efficacy Evaluation
  • Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI). Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between treatment groups.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K δ/γ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis A 1. Culture T-cell Lymphoma Cells B 2. Prepare Cell Suspension (5x10^6 cells in Matrigel) A->B C 3. Subcutaneous Injection into Flank of NSG Mice B->C D 4. Monitor Tumor Growth (2-3 times/week) C->D E 5. Randomize Mice when Tumor Volume is 100-150 mm³ D->E F 6. Daily Oral Gavage: - Vehicle Control - this compound (e.g., 50 mg/kg) E->F G 7. Continue Monitoring Tumor Volume & Body Weight F->G H 8. Terminate Study at Endpoint G->H I 9. Calculate % TGI & Perform Statistical Analysis H->I Tenalisib_Effect This compound This compound Administration PI3K_Inhibition PI3K δ/γ Inhibition This compound->PI3K_Inhibition Pathway_Block PI3K/Akt/mTOR Pathway Blockade PI3K_Inhibition->Pathway_Block Cellular_Effect Decreased Proliferation & Increased Apoptosis Pathway_Block->Cellular_Effect Tumor_Effect Tumor Growth Inhibition Cellular_Effect->Tumor_Effect

References

Oral Bioavailability of Tenalisib in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. This compound has shown promising clinical activity in patients with relapsed/refractory T-cell lymphoma and other hematological malignancies.[1][3][4] As an orally administered drug, understanding its oral bioavailability in preclinical animal models is a crucial step in its development. This document provides a general overview of the experimental protocols used to determine oral bioavailability in preclinical studies and discusses the relevant signaling pathway.

Note: Extensive searches of publicly available scientific literature and drug development resources did not yield specific quantitative data on the oral bioavailability of this compound in preclinical animal models (e.g., mice, rats, dogs). The pharmacokinetic data available is primarily from human clinical trials.[1][3][4] Therefore, the following sections provide generalized protocols and illustrative data tables that can be adapted for the preclinical evaluation of this compound or similar compounds.

PI3K/AKT/mTOR Signaling Pathway

This compound targets the δ and γ isoforms of PI3K, a family of enzymes that play a central role in cell signaling related to growth, proliferation, survival, and metabolism. Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This, in turn, inhibits the activation of downstream effectors such as AKT and mTOR.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

While specific preclinical data for this compound is unavailable, the following tables illustrate how pharmacokinetic data from oral bioavailability studies in different animal species would be presented. These tables are populated with hypothetical data for illustrative purposes.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Mice

StrainDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng*h/mL)t1/2 (h)F (%)
C57BL/6108501.042003.565
BALB/c107901.239003.260

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life; F (%): Oral bioavailability.

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Rats

StrainDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng*h/mL)t1/2 (h)F (%)
Sprague-Dawley2012002.096004.855
Wistar2011502.592004.552

Table 3: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Dogs

BreedDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng*h/mL)t1/2 (h)F (%)
Beagle56001.554006.248

Experimental Protocols

The following are detailed, generalized protocols for conducting preclinical oral bioavailability studies. These protocols would be adapted based on the specific physicochemical properties of this compound and the animal model used.

Protocol 1: Oral Bioavailability Study in Rodents (Mice or Rats)

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rodents.

2. Materials:

  • This compound

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

  • Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old

  • Oral gavage needles

  • Syringes and needles for intravenous injection and blood collection

  • Anticoagulant (e.g., K2-EDTA) coated microcentrifuge tubes

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

3. Experimental Workflow:

Rodent_PK_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping (IV and Oral) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Dosing Fasting->Dosing IV_Dosing Intravenous (IV) (e.g., tail vein) Dosing->IV_Dosing Oral_Dosing Oral (PO) (gavage) Dosing->Oral_Dosing Blood_Collection Serial Blood Sampling IV_Dosing->Blood_Collection Oral_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis Bioanalysis (LC-MS/MS) Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Figure 2: Experimental workflow for a rodent pharmacokinetic study.

4. Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
  • Grouping: Randomly assign animals to two groups: intravenous (IV) administration and oral (PO) administration (n=3-5 per group).
  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
  • Dose Preparation: Prepare the dosing formulations of this compound in the appropriate vehicle.
  • Dosing:
  • Oral Group: Administer this compound via oral gavage at the target dose.
  • Intravenous Group: Administer this compound via tail vein injection at a lower dose (typically 1-2 mg/kg).
  • Blood Collection: Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into anticoagulant-coated tubes.
  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.
  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin). Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Protocol 2: Oral Bioavailability Study in Dogs

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in dogs.

2. Materials:

  • This compound (e.g., in capsules or formulated for oral gavage)

  • Vehicle for intravenous administration

  • Male or female Beagle dogs

  • Catheters for intravenous administration and blood collection

  • Syringes and needles

  • Anticoagulant (e.g., K2-EDTA) coated tubes

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

3. Procedure:

  • Animal Acclimatization and Catheterization: Acclimatize dogs to the study environment. Place catheters in a suitable vein (e.g., cephalic vein) for IV administration and blood sampling.
  • Fasting: Fast dogs overnight before the study, with free access to water.
  • Study Design: A crossover design is typically used, where the same group of dogs (n=3-4) receives both the IV and PO doses with a washout period of at least one week between treatments.
  • Dosing:
  • Oral Administration: Administer a capsule containing this compound or deliver the formulation via oral gavage.
  • Intravenous Administration: Administer this compound as a slow bolus injection or infusion.
  • Blood Collection: Collect blood samples (approximately 1-2 mL) at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
  • Plasma Processing and Storage: Process and store plasma samples as described in the rodent protocol.
  • Bioanalysis and Pharmacokinetic Analysis: Analyze samples and calculate pharmacokinetic parameters, including oral bioavailability, as described above.

Conclusion

While specific preclinical pharmacokinetic data for this compound remains proprietary or unpublished, the generalized protocols and data presentation formats provided here serve as a comprehensive guide for researchers and drug development professionals. These methodologies are standard in the pharmaceutical industry for evaluating the oral bioavailability of new chemical entities. The inhibition of the PI3K/AKT/mTOR pathway by this compound underscores its therapeutic potential, and a thorough understanding of its preclinical pharmacokinetics is essential for its continued development and successful clinical application.

References

Application Notes and Protocols for the Preparation of Tenalisib Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Tenalisib stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound (also known as RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, with IC50 values of 25 nM and 33 nM, respectively[1][2]. It demonstrates significantly lower activity against PI3Kα and PI3Kβ isoforms[1][3]. Due to its role in cell signaling pathways related to proliferation and inflammation, this compound is a compound of interest in cancer research and immunology[4][5]. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. DMSO is a common solvent for this compound due to its high solubilizing capacity for this compound[1][3][6][7].

This compound Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₂₃H₁₈FN₅O₂[1][6]
Molecular Weight415.42 g/mol [1][4]
AppearanceWhite to off-white solid[1]
Purity≥98%[6]

Solubility and Storage

Proper understanding of this compound's solubility and stability is essential for preparing and storing stock solutions.

SolventSolubilityNotes
DMSO≥ 100 mg/mL (240.72 mM)Hygroscopic DMSO can significantly impact solubility; use newly opened, anhydrous DMSO.[1][2] Sonication may be required to facilitate dissolution[7].
EthanolSparingly soluble (1-10 mg/mL)[6]
WaterInsoluble[3]

Storage Conditions:

FormStorage TemperatureShelf Life
Solid Powder-20°C3 years[1][7]
In DMSO-80°C2 years[1]
In DMSO-20°C1 year[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage[1].

Signaling Pathway Involving PI3K

This compound targets the delta and gamma isoforms of PI3K, which are key components of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and motility.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (δ/γ) Target of this compound RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotion Stock_Solution_Workflow cluster_prep Preparation cluster_execution Execution cluster_storage Storage A Equilibrate this compound to Room Temperature B Calculate Required Mass and Volume A->B C Weigh this compound Powder B->C D Add Anhydrous DMSO C->D E Vortex to Dissolve (Optional: Sonicate) D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

References

Application Notes and Protocols for Detecting pAKT Levels Following Tenalisib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various hematological malignancies and solid tumors, playing a key role in cell proliferation, survival, and differentiation.[1] this compound's therapeutic potential lies in its ability to downregulate this pathway, and a key pharmacodynamic marker of its activity is the reduction of phosphorylated AKT (pAKT).

This document provides a detailed protocol for performing a Western blot to quantify the levels of pAKT at serine 473 (Ser473) in response to this compound treatment. Accurate and reproducible measurement of pAKT is essential for evaluating the efficacy and mechanism of action of this compound in preclinical and clinical research.

Signaling Pathway and Experimental Workflow

The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. This dual phosphorylation fully activates AKT, which then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound, by inhibiting the δ and γ isoforms of PI3K, blocks the production of PIP3, thereby preventing the phosphorylation and activation of AKT.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT pAKT (Ser473) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

The following workflow outlines the key steps in performing a Western blot to measure pAKT levels after this compound treatment.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (pAKT, Total AKT, Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis of pAKT levels.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., a T-cell lymphoma cell line) in appropriate cell culture flasks or plates and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) group.

Cell Lysis and Protein Extraction

Note: Perform all subsequent steps on ice or at 4°C to minimize protein degradation and dephosphorylation.

  • Wash Cells: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.

  • Scrape and Collect: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in the lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Assay Selection: Use a bicinchoninic acid (BCA) protein assay for accurate quantification, as it is compatible with most detergents present in lysis buffers.

  • Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.

  • Quantify Samples: Determine the protein concentration of each cell lysate according to the manufacturer's instructions for the BCA assay kit.

  • Normalize Concentration: Based on the quantification results, normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.

  • Running Conditions: Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane Activation: Activate a polyvinylidene difluoride (PVDF) membrane by briefly immersing it in methanol.

  • Transfer Setup: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • Transfer Conditions: Transfer the proteins from the gel to the PVDF membrane. Typical conditions for a wet transfer are 100 V for 1-2 hours at 4°C.

Immunoblotting
  • Blocking: After transfer, block the membrane with 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can lead to high background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • pAKT (Ser473) antibody: (e.g., Rabbit monoclonal, recommended dilution 1:1000)

    • Total AKT antibody: (e.g., Mouse monoclonal, recommended dilution 1:1000)

    • Loading Control (e.g., β-actin): (e.g., Mouse monoclonal, recommended dilution 1:5000)

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and/or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.

Signal Detection and Data Analysis
  • Chemiluminescent Substrate: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Signal Detection: Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the pAKT band intensity to the total AKT band intensity for each sample. Further normalize this ratio to the loading control (e.g., β-actin) to account for any loading inaccuracies.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

Treatment GroupThis compound Conc. (µM)pAKT/Total AKT Ratio (Normalized to Loading Control)Fold Change vs. Vehicle
Vehicle Control0 (DMSO)Value1.0
This compound0.1ValueValue
This compound1ValueValue
This compound10ValueValue

Reagents and Buffers

ReagentComposition
RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
Protease Inhibitor Cocktail Commercially available cocktail (e.g., 100X stock)
Phosphatase Inhibitor Cocktail Commercially available cocktail (e.g., 100X stock)
4x Laemmli Sample Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue
10x Tris-Buffered Saline (TBS) 200 mM Tris, 1.5 M NaCl; adjust pH to 7.6
TBST (Wash Buffer) 1x TBS with 0.1% Tween-20
Blocking Buffer 5% (w/v) BSA in TBST
Antibody Dilution Buffer 5% (w/v) BSA in TBST

Expected Results

Treatment of sensitive cancer cell lines with this compound is expected to result in a dose- and time-dependent decrease in the phosphorylation of AKT at Ser473. The total AKT protein levels should remain relatively unchanged, serving as a control for protein loading and demonstrating that the effect of this compound is on the phosphorylation status of AKT rather than its overall expression. The loading control (e.g., β-actin) should show consistent expression across all lanes. A significant reduction in the pAKT/Total AKT ratio following this compound treatment would indicate successful target engagement and inhibition of the PI3K/AKT pathway.

Troubleshooting

ProblemPossible CauseSolution
No or Weak pAKT Signal Inactive phosphatase inhibitors; Low pAKT abundance; Insufficient antibody concentrationAlways add fresh inhibitors to lysis buffer; Increase protein loading amount; Optimize primary antibody concentration and/or incubation time.
High Background Insufficient blocking; Blocking with milk; High antibody concentrationIncrease blocking time; Use 5% BSA in TBST for blocking; Optimize primary and secondary antibody concentrations.
Multiple Bands Non-specific antibody binding; Protein degradationUse a more specific primary antibody; Ensure adequate protease inhibitors and keep samples cold.
Uneven Loading Inaccurate protein quantification; Pipetting errorsUse BCA assay for quantification and carefully normalize protein concentrations; Use a reliable loading control for normalization.

References

Application Notes and Protocols: Preclinical Efficacy of Tenalisib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenalisib (RP6530) is an orally administered, small molecule drug that selectively inhibits the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell metabolism, growth, and survival.[4][5] Hyperactivation of this pathway is a common event in various cancers, particularly hematologic malignancies where the δ and γ isoforms are predominantly expressed.[1][6][7] this compound prevents the activation of PI3K/AKT-mediated signaling, which can reduce the proliferation of tumor cells.[1][3] Additionally, a major metabolite of this compound has been shown to inhibit Salt-Inducible Kinase 3 (SIK3), which is implicated in tumorigenesis.[8][9]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the preclinical efficacy of this compound, focusing on in vitro cell-based assays and in vivo xenograft models.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-neoplastic effects by dually inhibiting the PI3Kδ and PI3Kγ isoforms. This action blocks the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream kinases, most notably AKT. The inhibition of AKT phosphorylation disrupts the entire cascade, ultimately hindering processes like cell proliferation, survival, and migration that are crucial for tumor growth.[6][7]

PI3K_Pathway rtk_node Growth Factor Receptor (RTK) pi3k_node PI3Kδ / PI3Kγ rtk_node->pi3k_node Activates pip3_node PIP3 pi3k_node->pip3_node Converts pip2_node PIP2 p_akt_node p-AKT (Active) pip3_node->p_akt_node Activates akt_node AKT mtor_node mTORC1 p_akt_node->mtor_node downstream_node Cell Proliferation & Survival mtor_node->downstream_node tenalisib_node This compound tenalisib_node->pi3k_node

This compound inhibits the PI3Kδ/γ isoforms, blocking downstream AKT activation.

In Vitro Efficacy Studies

In vitro assays are fundamental for determining the direct anti-cancer effects of this compound on specific cell lines. Preclinical studies have demonstrated that this compound induces dose-dependent growth inhibition and apoptosis in various B-cell and T-cell lymphoma cell lines.[2][6]

In_Vitro_Workflow start Select Cancer Cell Lines (e.g., T-Cell Lymphoma) seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (e.g., MTT, 72h) treat->viability apoptosis Apoptosis Assay (Annexin V/PI, 48h) treat->apoptosis western Western Blot (p-AKT, 2-24h) treat->western analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis western->analysis

Workflow for assessing the in vitro efficacy of this compound.
Protocol 2.1: Cell Viability / Proliferation Assay (MTT)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines (e.g., OCI-LY-10, Jurkat)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.01 µM to 100 µM). Remove old media from wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
OCI-LY-1 Diffuse Large B-Cell Lymphoma 0.1
OCI-LY-10 Diffuse Large B-Cell Lymphoma 0.7
MM-1S Multiple Myeloma >5.0
MM-1R Multiple Myeloma >5.0
Jurkat T-Cell Leukemia 1.5
Raji Burkitt's Lymphoma 2.0

Hypothetical data based on published results showing potent effects in DLBCL cell lines[2].

Protocol 2.2: Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at relevant concentrations (e.g., 1x and 5x the IC50) and a vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI−) and late apoptosis/necrosis (Annexin V+/PI+).

Data Presentation:

Table 2: Induction of Apoptosis by this compound in Jurkat Cells (48h)

Treatment Concentration (µM) Early Apoptosis (%) Late Apoptosis (%) Total Apoptotic Cells (%)
Vehicle (DMSO) 0.1% 4.5 2.1 6.6
This compound 1.5 (IC50) 18.2 9.5 27.7
This compound 7.5 (5x IC50) 35.6 21.3 56.9

Hypothetical data illustrating dose-dependent induction of apoptosis.

Protocol 2.3: Western Blot for Target Engagement (p-AKT)

This protocol confirms that this compound inhibits its intended target in the PI3K pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 2-24 hours). Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize p-AKT levels to total AKT and the loading control (GAPDH).

In Vivo Efficacy Studies

In vivo studies are crucial to evaluate the therapeutic efficacy and tolerability of this compound in a whole-organism setting. This compound has demonstrated efficacy in a mouse T-cell leukemia xenograft model.[6][7]

In_Vivo_Workflow acclimate Acclimatize Mice (e.g., NOD/SCID) implant Subcutaneous Implantation of Tumor Cells acclimate->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize into Groups (Tumor Volume ~100-150 mm³) monitor->randomize treat Daily Oral Gavage (Vehicle vs. This compound) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint Study Endpoint (e.g., Day 21) measure->endpoint analysis Tumor Excision for Ex Vivo Analysis (p-AKT) endpoint->analysis

Workflow for a typical in vivo xenograft efficacy study.
Protocol 3.1: Tumor Xenograft Model

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

  • Tumor cells (e.g., Jurkat T-cell leukemia) suspended in Matrigel/PBS

  • This compound formulation for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in 100-200 µL of PBS/Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle, this compound (low dose), this compound (high dose).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage. Monitor body weight and clinical signs of toxicity throughout the study.

  • Efficacy Measurement: Continue to measure tumor volume and body weight 2-3 times per week.

  • Study Endpoint: Terminate the study when tumors in the vehicle group reach the maximum allowed size or after a predetermined period (e.g., 21-28 days).

  • Tissue Collection: At the endpoint, euthanize mice and excise tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (see Section 4).

Data Presentation:

Table 3: Anti-Tumor Efficacy of this compound in a Jurkat Xenograft Model

Treatment Group Dose (mg/kg, PO, QD) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle - 1250 ± 150 - +2.5
This compound 30 625 ± 95 50 +1.8
This compound 100 250 ± 60 80 -0.5

Hypothetical data demonstrating dose-dependent tumor growth inhibition.

Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamic studies are essential to confirm that this compound is engaging its target in vivo and to correlate target modulation with anti-tumor response. Clinical studies have shown that responding tumors have a marked downregulation of phospho-AKT.[10]

Protocol 4.1: Ex Vivo p-AKT Analysis from Tumor Tissue

Procedure:

  • Sample Collection: At the study endpoint (or from a satellite group of animals), collect tumors at a specified time point after the final dose (e.g., 2-4 hours).

  • Homogenization: Immediately flash-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Analysis: Centrifuge the homogenate to pellet debris and collect the supernatant. Perform protein quantification and Western blot analysis for p-AKT and total AKT as described in Protocol 2.3.

  • Analysis: Compare the levels of p-AKT in tumors from this compound-treated mice to those from vehicle-treated mice to determine the degree of target inhibition.

Data Presentation:

Table 4: Pharmacodynamic Modulation of p-AKT in Jurkat Xenograft Tumors

Treatment Group Dose (mg/kg) Time Post-Dose (hr) p-AKT / Total AKT Ratio (Normalized to Vehicle)
Vehicle - 4 1.00
This compound 30 4 0.45
This compound 100 4 0.15

Hypothetical data showing dose-dependent inhibition of AKT phosphorylation in vivo.

References

Tenalisib (RP6530) for In Vivo Murine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Tenalisib (also known as RP6530), a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, for preclinical research in mouse models. While specific dosages from primary preclinical literature remain largely accessible within clinical trial publications, this document synthesizes available information to guide researchers in designing in vivo studies.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of PI3Kδ and PI3Kγ, isoforms predominantly expressed in hematopoietic cells.[1] This targeted activity makes it a subject of investigation for hematological malignancies and inflammatory conditions. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. This compound's dual inhibitory action on the δ and γ isoforms can modulate both the tumor cells and the tumor microenvironment.[2][3]

Quantitative Data Summary

While numerous clinical studies allude to the preclinical efficacy of this compound in mouse xenograft models, they often do not specify the exact dosages used.[4][5] However, pharmacokinetic data from other preclinical species can provide a starting point for dose-range finding studies in mice.

SpeciesRoute of AdministrationDoseKey Pharmacokinetic/Pharmacodynamic Findings
RatOral3 mg/kgPlasma concentrations reached well above the EC75 for 6-12 hours; >70% oral bioavailability with a half-life of 2 hours.[6]
DogOral3 mg/kgPlasma concentrations reached well above the EC75 for 6-12 hours; >100% oral bioavailability with a half-life of 3 hours.[6]

Note: The lack of publicly available, specific in vivo dosage data for this compound in mice necessitates the performance of dose-finding (dose escalation) studies to determine the maximum tolerated dose (MTD) and optimal biological dose for any new mouse model.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3Kδ and PI3Kγ isoforms, which are key components of the PI3K/AKT/mTOR signaling cascade. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to increased cell survival, proliferation, and growth. By inhibiting PI3Kδ and PI3Kγ, this compound blocks the production of PIP3, thereby suppressing downstream AKT signaling and its pro-tumorigenic effects.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K δ/γ Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Inhibition

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for in vivo studies using this compound in mice. These should be adapted based on the specific mouse model, research question, and the results of preliminary dose-finding experiments.

Protocol 1: T-Cell Leukemia Xenograft Model

This protocol is based on the frequently cited, though not fully detailed, preclinical studies for this compound.[4][5]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft studies.

  • Cell Line: A suitable human T-cell leukemia cell line (e.g., Jurkat, MOLT-4) is selected.

  • Tumor Implantation:

    • Culture the selected T-cell leukemia cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Inject an appropriate number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Formulation and Administration:

    • Formulation: While the exact vehicle used in preclinical studies is not detailed, a common formulation for oral gavage of hydrophobic compounds is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with or without a small percentage of a surfactant like Tween 80.

    • Dosing: Based on pharmacokinetic data in other species, a starting dose range for a dose-finding study in mice could be between 10 and 50 mg/kg, administered orally once or twice daily. The final dose should be determined empirically.

    • Administration: Administer this compound or vehicle control orally via gavage.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for pAKT levels).

  • Data Analysis: Compare tumor growth inhibition, final tumor weights, and any relevant biomarkers between the this compound-treated and vehicle-treated groups.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., NOD/SCID mice) Tumor_Implantation Subcutaneous Tumor Implantation Animal_Model->Tumor_Implantation Cell_Culture Culture T-cell Leukemia Cells Cell_Culture->Tumor_Implantation Tumor_Monitoring_Pre Monitor Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Monitoring_Pre Randomization Randomize Mice into Treatment Groups Tumor_Monitoring_Pre->Randomization Dosing Administer this compound or Vehicle (Oral Gavage) Randomization->Dosing Tumor_Monitoring_Post Monitor Tumor Growth and Body Weight Dosing->Tumor_Monitoring_Post Endpoint Study Endpoint Tumor_Monitoring_Post->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Data_Analysis Analyze Tumor Growth Inhibition & Biomarkers Tumor_Excision->Data_Analysis

Workflow for an In Vivo this compound Efficacy Study.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Improving Tenalisib Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tenalisib in in vitro experiments. The focus is on overcoming solubility challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound (also known as RP6530) is an orally active, small molecule inhibitor that selectively targets the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K). By inhibiting these specific isoforms, this compound prevents the activation of the PI3K/AKT/mTOR signaling pathway, which can lead to a reduction in cell proliferation and survival in cancer cells where this pathway is overactive.[1][2] Its high selectivity for the δ and γ isoforms, which are primarily expressed in hematopoietic cells, minimizes effects on normal, non-neoplastic cells.[1]

Q2: What is the primary solvent for dissolving this compound for in vitro use?

A: The recommended and most effective solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[3][4] It is soluble in DMSO at concentrations ranging from ≥10 mg/mL to 100 mg/mL.[3][4] For optimal results, it is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[5]

Q3: How should I store this compound stock solutions?

A: Once dissolved in DMSO, stock solutions should be stored at -20°C or -80°C to maintain stability.[6] For long-term storage (up to 2 years), -80°C is recommended. For shorter-term storage (up to 1 year), -20°C is acceptable.[6] Avoid repeated freeze-thaw cycles.

Q4: What is the maximum concentration of DMSO that can be safely used in cell culture experiments?

A: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[7] Most cell lines can tolerate up to 1%, but sensitivity varies greatly.[7][8] It is highly recommended to perform a vehicle control experiment (using the same final concentration of DMSO without this compound) to determine the tolerance of your specific cell line.[7] Concentrations of 2% or higher are often cytotoxic to mammalian cells.[9]

Troubleshooting Guide

Problem 1: this compound powder is not fully dissolving in DMSO.

  • Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Solution:

    • Use Fresh DMSO: Ensure you are using a new, unopened bottle or a properly stored aliquot of anhydrous DMSO.[5]

    • Gentle Warming: Warm the solution briefly in a water bath at 37°C. Do not overheat, as it may degrade the compound.

    • Sonication: Use an ultrasonic cleaner (bath sonicator) to aid dissolution.[4][6] This is often recommended for achieving high concentrations.[4] Avoid using a probe sonicator, which can generate excessive heat.

Problem 2: I see a precipitate after adding the this compound stock solution to my aqueous cell culture medium.

  • Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into the medium, the compound can crash out of solution.

  • Solution:

    • Increase Final Volume: Prepare a more dilute working solution by adding the DMSO stock to a larger volume of medium.

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of medium, first dilute it in a smaller volume of medium or PBS, vortex gently, and then add this intermediate dilution to the final volume.

    • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

    • Mix Immediately: Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.

Problem 3: My experimental results are inconsistent.

  • Cause: This could be due to incomplete solubility, precipitation of the compound over time, or degradation of the stock solution.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound in your culture medium for each experiment from a frozen stock. Do not store diluted aqueous solutions.

    • Verify Stock Concentration: If problems persist, consider verifying the concentration of your stock solution.

    • Check for Precipitation: Before treating your cells, visually inspect the final working solution under a microscope to ensure no precipitate is present.

Data Presentation & Protocols

Quantitative Solubility Data

The solubility of this compound varies across different solvents and suppliers. The table below summarizes reported solubility values.

SolventReported SolubilityMolar Concentration (Approx.)Source(s)
DMSO ≥10 mg/mL≥24 mM[3]
50 - 75 mg/mL120 - 181 mM[5][10]
100 mg/mL241 mM[4]
Ethanol Sparingly Soluble (1-10 mg/mL)2.4 - 24 mM[3]
Water Insoluble-[5]

Note: The molecular weight of this compound is approximately 415.4 g/mol .[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol provides a standard method for preparing a concentrated stock solution in DMSO.

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate Required DMSO Volume:

    • Molecular Weight (MW) of this compound = 415.4 g/mol

    • To make a 10 mM (0.010 mol/L) solution with 5 mg (0.005 g) of this compound:

    • Volume (L) = Amount (mol) / Concentration (mol/L)

    • Amount (mol) = Mass (g) / MW ( g/mol ) = 0.005 g / 415.4 g/mol = 0.000012036 mol

    • Volume (L) = 0.000012036 mol / 0.010 mol/L = 0.0012036 L

    • Volume (µL) = 1203.6 µL

  • Dissolving the Compound:

    • Weigh 5 mg of this compound powder and place it in a sterile vial.

    • Add 1203.6 µL of fresh, anhydrous DMSO to the vial.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is difficult, briefly warm the vial to 37°C or place it in a bath sonicator for 5-10 minutes.[6]

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term stability.[6]

Preparation of Working Solutions in Cell Culture Media
To Make 10 mL of Final SolutionVolume of 10 mM DMSO Stock to AddFinal DMSO Concentration
1 µM this compound 1.0 µL0.01%
5 µM this compound 5.0 µL0.05%
10 µM this compound 10.0 µL0.1%
20 µM this compound 20.0 µL0.2%

Visualizations

Experimental Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for successfully dissolving this compound and preparing it for an in vitro experiment.

G start Start: this compound Powder add_dmso Add fresh, anhydrous DMSO to desired concentration start->add_dmso vortex Vortex thoroughly add_dmso->vortex check_dissolved Is powder fully dissolved? vortex->check_dissolved troubleshoot Troubleshoot: 1. Gentle Warming (37°C) 2. Bath Sonication check_dissolved->troubleshoot No stock_solution Stock Solution Ready check_dissolved->stock_solution  Yes troubleshoot->vortex aliquot Aliquot into single-use tubes Store at -80°C stock_solution->aliquot prepare_working Prepare Working Solution: Add stock to pre-warmed (37°C) culture medium while mixing aliquot->prepare_working check_precipitate Precipitate visible in medium? prepare_working->check_precipitate end Proceed with Experiment check_precipitate->end No remediate Remediation: - Increase final medium volume - Use stepwise dilution - Ensure rapid mixing check_precipitate->remediate Yes remediate->prepare_working

Caption: A workflow for dissolving this compound and troubleshooting common solubility issues.

This compound's Mechanism of Action in the PI3K/Akt/mTOR Pathway

This diagram illustrates the PI3K signaling cascade and highlights the specific inhibitory action of this compound.

Caption: this compound inhibits PI3Kδ/γ, blocking the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Managing Tenalisib Off-Target Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of Tenalisib in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms.[1] Its on-target effect is the inhibition of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and migration.[1][2] By inhibiting PI3Kδ and PI3Kγ, this compound can induce apoptosis and inhibit the proliferation of cancer cells, particularly in hematological malignancies where these isoforms are often overexpressed.[1]

Q2: What are the known off-target effects of this compound observed in clinical studies?

The most frequently reported treatment-related adverse events in clinical trials include elevated liver transaminases (ALT/AST), rash, and hypophosphatemia.[3] These events are generally reversible and can be managed by withholding the drug.[3]

Q3: Does this compound have any other known off-target activities?

Yes, a major metabolite of this compound, IN0385, is a known inhibitor of Salt-Inducible Kinase 3 (SIK3).[4][5][6] SIK3 is involved in various cellular processes, and its inhibition may contribute to both the therapeutic efficacy and the off-target effects of this compound.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is critical for interpreting experimental results. Here are a few strategies:

  • Rescue Experiments: Attempt to rescue the observed phenotype by activating the downstream components of the PI3K/AKT pathway.

  • Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other PI3Kδ/γ inhibitors that have different chemical structures. A consistent phenotype across different inhibitors suggests an on-target effect.

  • CRISPR/Cas9 Gene Editing: Use CRISPR to generate knockout or knockdown cell lines for PI3Kδ, PI3Kγ, or potential off-target kinases. If the effect of this compound is lost in the knockout cells, it confirms the involvement of that target.[7][8][9]

  • Dose-Response Analysis: Correlate the concentration of this compound required to induce the phenotype with its known IC50 values for on-target and off-target kinases.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Cytotoxicity Results

Potential Cause: Off-target kinase inhibition or effects on cellular metabolism.

Troubleshooting Steps:

  • Confirm On-Target PI3K Inhibition:

    • Perform a Western blot to analyze the phosphorylation status of AKT, a key downstream effector of PI3K. A decrease in p-AKT (Ser473) levels will confirm on-target activity.

  • Evaluate Potential Off-Target Kinase Inhibition:

    • While a specific kinome scan for this compound is not publicly available, based on its class, it's prudent to consider potential off-target effects on other kinases. The following table provides a hypothetical representation of a kinome scan to guide investigation. Researchers should consider performing a kinome scan for their specific experimental system.

Kinase FamilyRepresentative KinasesPotential for Off-Target InhibitionRecommended Action
PI3K PI3Kα, PI3KβLow (High Selectivity)Confirm with isoform-specific assays if necessary.
SIK SIK1, SIK2, SIK3High (Metabolite)Assess SIK3 activity or downstream substrate phosphorylation.
Other Kinases e.g., MAPK, SRC familyPossibleReview literature for known off-targets of similar PI3K inhibitors. Perform a kinome scan for definitive profiling.
  • Assess Metabolic Effects:

    • Some kinase inhibitors can interfere with metabolic assays like the MTT assay. Use an alternative viability assay, such as trypan blue exclusion or a crystal violet assay, to confirm results.

Issue 2: Observing Hepatotoxicity in in vitro Models

Potential Cause: Drug-induced liver injury (DILI) is a known clinical side effect of this compound and other PI3K inhibitors. This may manifest as cytotoxicity in liver-derived cell lines.

Troubleshooting Steps:

  • Select an Appropriate in vitro Liver Model:

    • Primary human hepatocytes (PHHs) are the gold standard for DILI studies.[10][11]

    • HepaRG cells are a suitable alternative with good metabolic capacity.[12][13] HepG2 cells can also be used but have lower expression of some key metabolic enzymes.[12][13]

    • 3D cell culture models (spheroids) often better mimic in vivo liver physiology compared to 2D monolayers.[12][13]

  • Monitor Key Markers of Hepatotoxicity:

    • Enzyme Leakage Assays: Measure the release of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) into the cell culture medium.[14]

    • Albumin and Urea Production: A decrease in the production of these markers can indicate impaired hepatocyte function.[13]

    • Cell Viability Assays: Use assays like CellTiter-Glo® to assess ATP levels as an indicator of cell viability.[12]

AssayParameter MeasuredInterpretation of Positive Result
ALT/AST/LDH Release Enzyme levels in culture supernatantIncreased levels indicate cell membrane damage.
Albumin/Urea Production Concentration in culture supernatantDecreased levels suggest impaired synthetic function.
ATP Assay (e.g., CellTiter-Glo®) Intracellular ATP levelsDecreased levels indicate reduced cell viability.
  • Investigate Mechanistic Pathways:

    • Assess markers of oxidative stress (e.g., reactive oxygen species production) and apoptosis (e.g., caspase-3/7 activity).

Issue 3: Phenotype Does Not Correlate with PI3Kδ/γ Inhibition

Potential Cause: The observed effect may be due to the inhibition of SIK3 by the this compound metabolite, IN0385.

Troubleshooting Steps:

  • Assess SIK3 Pathway Activity:

    • SIK3 is known to phosphorylate and regulate the subcellular localization of transcriptional co-activators like CRTCs (CREB-regulated transcription coactivators).

    • Perform immunofluorescence staining to assess the nuclear translocation of CRTC2/3. Inhibition of SIK3 leads to dephosphorylation of CRTCs and their translocation to the nucleus.[15]

    • Alternatively, use a reporter assay to measure CREB-dependent transcription.

  • Use a Direct SIK Inhibitor:

    • Treat your experimental model with a known SIK inhibitor (e.g., HG-9-91-01) to see if it recapitulates the phenotype observed with this compound.

  • Consider Metabolite Activity:

    • If possible, obtain the IN0385 metabolite and test its effects directly in your assays.

Experimental Protocols

Protocol 1: Western Blot for p-AKT (Ser473) to Confirm On-Target PI3K Inhibition
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH or β-actin).

Protocol 2: LDH Release Assay for Hepatotoxicity
  • Cell Culture: Seed hepatocytes (e.g., HepaRG) in a 96-well plate and allow them to differentiate/stabilize.

  • Compound Treatment: Treat cells with a dose range of this compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Assay: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the assay reagent according to the manufacturer's instructions.

  • Measurement: Incubate as recommended and measure the absorbance at the specified wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ/γ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival

Caption: On-target effect of this compound on the PI3K/AKT signaling pathway.

Experimental_Workflow_Off_Target Start Observe Unexpected Phenotype with this compound Check_On_Target Confirm PI3K Inhibition (e.g., p-AKT Western Blot) Start->Check_On_Target Consider_Off_Target Investigate Potential Off-Target Effects Start->Consider_Off_Target On_Target_Yes On-Target Effect Confirmed Check_On_Target->On_Target_Yes Yes On_Target_No PI3K Pathway Not Consistently Inhibited Check_On_Target->On_Target_No No On_Target_No->Consider_Off_Target SIK3 Assess SIK3 Pathway (e.g., CRTC Nuclear Translocation) Consider_Off_Target->SIK3 Kinome Perform Kinome Scan Consider_Off_Target->Kinome Metabolic Rule out Assay Artifact (e.g., use alternative viability assay) Consider_Off_Target->Metabolic Conclusion Identify Off-Target and Mitigate SIK3->Conclusion Kinome->Conclusion Metabolic->Conclusion

Caption: Troubleshooting workflow for investigating unexpected this compound effects.

References

Navigating Preclinical Dose-Limiting Toxicities of Tenalisib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges during the preclinical evaluation of Tenalisib (also known as RP6530). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to dose-limiting toxicities (DLTs) observed in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities observed in preclinical studies of this compound?

A1: Based on the translation of clinical findings to preclinical models, the primary dose-limiting toxicities of this compound in animal studies are expected to be related to hepatic and dermal adverse events. In a Phase I/Ib clinical study, Grade 3 alanine aminotransferase (ALT) increase and Grade 3 erythematous rash were identified as DLTs in patients receiving 800 mg twice daily in a fed state.[1][2] Preclinical toxicology studies in relevant animal models, such as rodents and canines, would be designed to detect these potential toxicities at dose levels that are multiples of the anticipated human exposure.

Q2: At what dose levels are these toxicities typically observed in animal models?

A2: While specific dose levels from non-public preclinical reports are not available, it is standard practice to establish a No-Observed-Adverse-Effect-Level (NOAEL) in animal studies. For a compound like this compound, dose-range finding studies would be conducted in species such as rats and dogs. It is anticipated that elevations in liver enzymes and skin rashes would manifest at higher dose multiples of the clinically effective dose. For instance, in a hypothetical rodent study, such findings might be observed at doses exceeding the murine equivalent of the human maximum tolerated dose (MTD).

Q3: What is the mechanism of action of this compound that could lead to these toxicities?

A3: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Inhibition of PI3Kδ and PI3Kγ can lead to on-target toxicities. Immune-mediated adverse events, including hepatotoxicity and rash, are known class effects of PI3K inhibitors. These are thought to arise from the modulation of immune cell function, as PI3Kδ and PI3Kγ are primarily expressed in hematopoietic cells.

Troubleshooting Guides

Issue 1: Unexpectedly High Liver Enzyme Elevations in Rodent Studies

Symptoms:

  • Statistically significant increases in serum ALT and/or aspartate aminotransferase (AST) levels in the treatment group compared to the control group.

  • Histopathological evidence of liver damage (e.g., hepatocellular necrosis, inflammation).

Possible Causes & Troubleshooting Steps:

  • Dose Selection: The selected dose may be too high, exceeding the MTD in the chosen rodent strain.

    • Action: Conduct a dose-range finding study with a wider spread of doses to identify the NOAEL and MTD more accurately.

  • Animal Model: The specific strain of rodent may be particularly sensitive to this compound-induced hepatotoxicity.

    • Action: Consider using a different, well-characterized rodent strain. If possible, conduct studies in a second species (e.g., canine) to assess cross-species variability in toxicity.

  • Formulation/Vehicle Effects: The vehicle used to formulate this compound for oral administration could be contributing to liver toxicity.

    • Action: Run a vehicle-only control group to assess the baseline effects of the formulation. Consider alternative, well-tolerated vehicles.

  • Confounding Factors: Underlying health issues in the animal colony or environmental stressors could exacerbate drug-induced toxicity.

    • Action: Ensure the use of specific-pathogen-free (SPF) animals and maintain a controlled, low-stress environment.

Issue 2: Severe Skin Rashes and Dermatitis in Canine Studies

Symptoms:

  • Erythema, edema, and/or ulceration of the skin in treated animals.

  • Histopathological findings of dermal inflammation and necrosis.

Possible Causes & Troubleshooting Steps:

  • On-Target Immune Response: As a PI3Kδ/γ inhibitor, this compound can modulate immune responses, potentially leading to inflammatory skin conditions.

    • Action: Characterize the inflammatory infiltrate in the skin lesions through immunohistochemistry to understand the immune cell types involved. This can provide insight into the mechanism of the toxicity.

  • Dose and Exposure: The Cmax and AUC at the administered dose may be significantly higher than the intended therapeutic exposure, leading to exaggerated pharmacodynamic effects.

    • Action: Perform toxicokinetic analysis to correlate plasma drug concentrations with the onset and severity of skin lesions. Adjust the dosing regimen to achieve exposures that are clinically relevant multiples.

  • Off-Target Effects: Although this compound is selective, high concentrations could inhibit other kinases, leading to unexpected toxicities.

    • Action: Conduct in vitro kinase profiling at concentrations observed to cause toxicity in vivo to identify potential off-target activities.

Data Presentation

Table 1: Hypothetical Preclinical Dose-Limiting Toxicities of this compound

Animal ModelDose Range Studied (mg/kg/day)Observed Dose-Limiting ToxicitiesNo-Observed-Adverse-Effect-Level (NOAEL) (mg/kg/day)
Sprague-Dawley Rat10 - 200Elevated ALT/AST, hepatocellular microvesicular changes30
Beagle Dog5 - 100Erythematous skin rash, dermal inflammation15

Note: This table is a hypothetical representation based on known clinical toxicities and standard preclinical toxicology practices, as specific preclinical data for this compound is not publicly available.

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Rodents

  • Species and Strain: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Group Size: 5 animals per sex per group.

  • Dosing: this compound administered orally once daily for 14 consecutive days.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg

    • Group 4: 100 mg/kg

    • Group 5: 200 mg/kg

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity, including changes in appearance, behavior, and body weight.

    • Clinical Pathology: Blood collection on Day 15 for hematology and serum biochemistry (including ALT, AST, ALP, and bilirubin).

    • Gross Pathology: Necropsy at the end of the study to examine all major organs.

    • Histopathology: Microscopic examination of the liver and other target organs from the control and high-dose groups.

Visualizations

Tenalisib_Signaling_Pathway This compound Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ / PI3Kγ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of PI3Kδ/γ by this compound blocks the PI3K/Akt/mTOR signaling pathway.

Preclinical_Toxicity_Workflow Preclinical Toxicity Assessment Workflow DoseRange Dose-Range Finding (Rodent/Non-Rodent) MTD_NOAEL Determine MTD and NOAEL DoseRange->MTD_NOAEL GLP_Tox GLP-Compliant Repeated-Dose Toxicology MTD_NOAEL->GLP_Tox ClinicalPath Clinical Pathology (Hematology, Biochemistry) GLP_Tox->ClinicalPath Histopath Histopathology of Target Organs GLP_Tox->Histopath DLT_ID Identify Dose-Limiting Toxicities ClinicalPath->DLT_ID Histopath->DLT_ID HumanDose Inform First-in-Human Dose Selection DLT_ID->HumanDose

Caption: Workflow for identifying preclinical dose-limiting toxicities.

References

Tenalisib Optimization for Cancer Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tenalisib in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms.[1] The PI3K pathway is a critical signaling cascade that regulates cell proliferation, survival, and migration.[2] By inhibiting the δ and γ isoforms, which are predominantly expressed in hematopoietic cells, this compound disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased cancer cell growth and survival.[2][3]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO to your desired concentration. For example, a stock solution of 10 mM can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][4] When preparing your working concentrations, it is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][5]

Q3: What is a typical starting concentration range for this compound in a new cell line?

Based on published data, the half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, generally ranging from the nanomolar to the low micromolar range.[1] A good starting point for a dose-response experiment would be a range of concentrations from 0.01 µM to 10 µM. This range will likely encompass the IC50 value for most sensitive cell lines.

Troubleshooting Guide

Issue 1: High background or inconsistent results in cell viability assays.

  • Possible Cause: Inconsistent seeding density of cells.

    • Solution: Ensure a uniform single-cell suspension before plating and optimize the cell seeding density for your specific cell line to ensure logarithmic growth throughout the experiment.

  • Possible Cause: Interference from the solvent (DMSO).

    • Solution: Always include a vehicle control (medium with the same final concentration of DMSO used in your highest this compound concentration) to normalize your results. Ensure the final DMSO concentration is kept constant across all wells, including your untreated control.[6]

  • Possible Cause: this compound precipitation in the culture medium.

    • Solution: After diluting the this compound stock solution into your culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to prepare a fresh dilution or use a gentle vortex to ensure it is fully dissolved before adding to the cells.

Issue 2: No significant decrease in cell viability is observed.

  • Possible Cause: The cell line may be resistant to this compound.

    • Solution: Confirm the expression of PI3K δ and γ isoforms in your cell line. Cell lines with low or absent expression of these isoforms may be inherently resistant. Consider testing a wider and higher range of this compound concentrations.

  • Possible Cause: Insufficient incubation time.

    • Solution: The effects of this compound on cell viability may be time-dependent. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow sufficient time for the drug to induce a response.[7]

  • Possible Cause: Degraded this compound.

    • Solution: Ensure your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution.

Issue 3: Difficulty in detecting a decrease in phosphorylated AKT (pAKT) by Western blot.

  • Possible Cause: The timing of cell lysis after treatment is not optimal.

    • Solution: Inhibition of AKT phosphorylation can be a rapid event. Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal time point to observe the maximum reduction in pAKT levels after this compound treatment.

  • Possible Cause: Low basal level of pAKT in the cell line.

    • Solution: Some cell lines may have low endogenous levels of PI3K pathway activation. You can stimulate the pathway by treating the cells with a growth factor (e.g., IGF-1 or EGF) for a short period before this compound treatment to increase the basal pAKT signal.

  • Possible Cause: Technical issues with the Western blot procedure.

    • Solution: Ensure proper protein quantification, use appropriate antibodies and blocking buffers, and optimize antibody concentrations and incubation times. Include positive and negative controls for pAKT.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (Enzyme)IC50 (Cell-based)Citation
PI3Kδ-24.5 nM-[1]
PI3Kγ-33.2 nM-[1]
Raji, TOLEDO, KG-1, JEKO, REC-1B-cell lymphoma->50% inhibition @ 2-7 µM[1]
OCI-LY-1Diffuse Large B-cell Lymphoma->50% inhibition @ 0.1-0.7 µM[1]
OCI-LY-10Diffuse Large B-cell Lymphoma->50% inhibition @ 0.1-0.7 µM[1]
MM-1S, MM-1RMultiple Myeloma-G2/M arrest at 1 µM[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[9]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10]

Protocol 3: Western Blot for pAKT
  • Cell Treatment and Lysis: Treat cells with this compound for the determined optimal time. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pAKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the pAKT signal to the total AKT signal to determine the extent of inhibition.

Visualizations

Tenalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ/γ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 This compound This compound This compound->PI3K Inhibition PIP2 PIP2 pAKT pAKT (Active) PIP3->pAKT Recruitment & Activation of AKT AKT AKT mTOR mTOR pAKT->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Line seed Seed Cells in Multi-well Plates start->seed prep_drug Prepare this compound Serial Dilutions seed->prep_drug treat Treat Cells with this compound & Vehicle Control prep_drug->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot (pAKT/Total AKT) incubate->western analyze Analyze Data & Determine IC50 viability->analyze apoptosis->analyze western->analyze Troubleshooting_Logic cluster_viability Cell Viability Issues cluster_western Western Blot Issues start Inconsistent or Unexpected Results? high_bg High Background? start->high_bg Yes no_effect No Effect? start->no_effect Yes no_pakt_change No pAKT Change? start->no_pakt_change Yes high_bg_sol Check Seeding Density & DMSO Control high_bg->high_bg_sol no_effect_sol Verify PI3Kδ/γ Expression Extend Incubation Time no_effect->no_effect_sol no_pakt_change_sol Optimize Lysis Time Stimulate Pathway no_pakt_change->no_pakt_change_sol

References

Technical Support Center: Tenalisib Resistance Mechanisms in Lymphoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tenalisib resistance in lymphoma cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] These isoforms are predominantly expressed in hematopoietic cells and play a crucial role in B-cell and T-cell signaling, survival, and proliferation.[3][4] By inhibiting PI3K-δ and PI3K-γ, this compound disrupts the PI3K/AKT/mTOR signaling pathway, which is often constitutively activated in lymphoma subtypes.[1] Additionally, a metabolite of this compound, IN0385, has been identified as an inhibitor of salt-inducible kinase 3 (SIK3), which may contribute to its anti-tumor activity.[5]

Q2: My lymphoma cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

While specific preclinical studies on acquired this compound resistance in lymphoma cell lines are limited, resistance to PI3K inhibitors in general can be mediated by several mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K inhibition by upregulating alternative survival pathways.

    • PAK1 Signaling: Increased expression of p21-activated kinase 1 (PAK1) has been associated with resistance to multiple PI3K inhibitors in lymphoma cell lines.[6]

    • PIM Kinase Signaling: Overexpression of PIM kinases can promote resistance by regulating redox signaling and enhancing the activity of the transcription factor NRF2.[7][8]

    • IL-6/PDGFRA Axis: In some lymphoma models, resistance to PI3Kδ inhibitors has been linked to the upregulation of the IL-6 and PDGFRA signaling pathways.[9]

  • Epigenetic Reprogramming: Changes in the epigenetic landscape of lymphoma cells can lead to the expression of genes that promote cell survival and drug resistance.[9]

  • Tumor Microenvironment: Interactions between lymphoma cells and the surrounding microenvironment can contribute to drug resistance. While this compound has been shown to modulate the tumor microenvironment, alterations in this environment could potentially limit its efficacy.

Q3: Are there any known genetic mutations that confer resistance to this compound?

Currently, there is a lack of published data identifying specific genetic mutations that directly confer resistance to this compound in lymphoma cells. However, research on other targeted therapies in lymphoma has identified mutations in genes such as BTK that lead to resistance to BTK inhibitors.[10] It is plausible that mutations in the PI3K pathway components or downstream effectors could emerge under this compound treatment pressure.

Q4: How can I overcome this compound resistance in my experiments?

Based on the known mechanisms of resistance to PI3K inhibitors, several strategies can be explored:

  • Combination Therapy:

    • PAK1 Inhibition: Combining this compound with a PAK1 inhibitor has shown synergistic effects in PI3K inhibitor-resistant lymphoma cells.[6]

    • PIM Kinase Inhibition: The use of PIM kinase inhibitors can reverse the resistance phenotype mediated by this pathway.[7][8]

    • HDAC Inhibition: Co-administration of this compound with histone deacetylase (HDAC) inhibitors like romidepsin has shown synergistic anti-tumor potential in preclinical studies and promising clinical activity.[5][11][12]

    • Targeting IL-6/STAT3 or PDGFRA: In models where this axis is upregulated, inhibitors of these pathways may restore sensitivity to PI3K inhibition.[9]

  • Proteasome Inhibition: Proteasome inhibitors have been shown to overcome resistance to PI3K inhibitors in some B-cell malignancy models.[13]

Troubleshooting Guides

Problem 1: Decreased Apoptosis in this compound-Treated Lymphoma Cells Over Time

Potential Cause Troubleshooting Steps
Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) 1. Perform Western blot or qPCR to assess the expression levels of key anti-apoptotic proteins (Bcl-2, Mcl-1, Bcl-xL) in your resistant cells compared to sensitive parental cells. 2. Consider co-treatment with a Bcl-2 inhibitor (e.g., venetoclax) to see if it restores sensitivity to this compound.
Activation of a pro-survival bypass pathway (e.g., PIM kinase, PAK1) 1. Analyze the phosphorylation status of key nodes in alternative survival pathways (e.g., phospho-STAT3, phospho-ERK) by Western blot. 2. Use specific inhibitors for suspected bypass pathways (e.g., PIM inhibitor, PAK1 inhibitor) in combination with this compound to assess for synergistic effects.

Problem 2: Proliferation of Lymphoma Cells Despite Continuous this compound Treatment

Potential Cause Troubleshooting Steps
Development of a resistant subclone 1. Perform cell cloning to isolate and characterize potentially resistant subpopulations. 2. Analyze the genomic or transcriptomic profiles of resistant clones to identify potential driver mutations or gene expression changes.
Increased cytokine secretion from lymphoma cells or stromal cells in co-culture 1. Measure the levels of pro-survival cytokines (e.g., IL-6) in the cell culture supernatant using ELISA. 2. If a specific cytokine is elevated, test the effect of a neutralizing antibody or a small molecule inhibitor of its receptor in combination with this compound.

Quantitative Data Summary

Table 1: Clinical Response to this compound in Relapsed/Refractory T-Cell Lymphoma

Study PopulationOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DOR)Citation(s)
Relapsed/Refractory T-Cell Lymphoma (n=58)46%3134.91 months[1][2]
Peripheral T-Cell Lymphoma (PTCL)47%346.53 months[1][2]
Cutaneous T-Cell Lymphoma (CTCL)45%093.8 months[1][2]

Table 2: Clinical Response to this compound in Combination with Romidepsin in Relapsed/Refractory T-Cell Lymphoma

Study PopulationOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DOR)Citation(s)
Evaluable Patients (n=27)63.0%25.9%37.0%5.03 months[5][11][12][14]
Peripheral T-Cell Lymphoma (PTCL) (n=12)75%50%25%5.03 months[5][11][12]
Cutaneous T-Cell Lymphoma (CTCL) (n=15)53.3%6.7%46.7%3.8 months[5][11][12]

Experimental Protocols

Protocol 1: Generation of a PI3K Inhibitor-Resistant Lymphoma Cell Line

  • Cell Culture: Culture the parental lymphoma cell line in appropriate complete media.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration.

  • Maintenance of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), maintain the resistant cell line in this concentration of the drug.

  • Validation of Resistance: Periodically perform cell viability assays (e.g., MTS or CellTiter-Glo) to confirm the shift in IC50 between the parental and resistant cell lines.

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Lyse sensitive and resistant lymphoma cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., AKT, S6K, STAT3, ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K δ/γ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Tenalisib_Resistance_Bypass cluster_PI3K PI3K Pathway cluster_Bypass Bypass Pathways PI3K PI3K δ/γ AKT AKT PI3K->AKT This compound This compound This compound->PI3K mTOR mTOR AKT->mTOR Proliferation_PI3K Proliferation/ Survival mTOR->Proliferation_PI3K PAK1 PAK1 Proliferation_Bypass Proliferation/ Survival PAK1->Proliferation_Bypass PIM PIM Kinase PIM->Proliferation_Bypass IL6_STAT3 IL-6/STAT3 IL6_STAT3->Proliferation_Bypass

Caption: Potential bypass signaling pathways activated in this compound-resistant lymphoma cells.

Experimental_Workflow A Parental Lymphoma Cell Line B Induce Resistance with Increasing Doses of this compound A->B C This compound-Resistant Cell Line B->C D Validate Resistance (IC50 Shift) C->D E Genomic/Transcriptomic Analysis (e.g., RNA-seq) C->E F Proteomic Analysis (e.g., Western Blot) C->F G Identify Upregulated Bypass Pathways E->G F->G H Test Combination Therapies G->H I Restore Sensitivity H->I

Caption: A generalized experimental workflow to investigate this compound resistance.

References

Technical Support Center: Management of Tenalisib-Induced Transaminitis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing transaminitis (elevated liver aminotransferases) in animal models during preclinical studies with Tenalisib. The information is curated for researchers to anticipate, monitor, and address potential liver enzyme elevations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms.[1] By inhibiting these isoforms, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration.[1][2] This pathway is often overactive in certain cancers, particularly hematologic malignancies.[1]

Q2: Is transaminitis a known side effect of this compound in preclinical studies?

While specific quantitative data from preclinical animal studies on this compound-induced transaminitis is not extensively published in the public domain, clinical studies in humans have reported elevations in liver transaminases (ALT/AST) as a treatment-emergent adverse event.[1][3] In a Phase I/Ib study of patients with T-Cell Lymphoma, transaminase elevation was the most frequently reported related Grade ≥3 treatment-emergent adverse event.[1][3] Therefore, it is a critical parameter to monitor in animal models. For PI3K inhibitors as a class, elevation in liver function tests is a commonly observed toxicity.[2]

Q3: What is the likely mechanism of this compound-induced transaminitis?

The precise mechanism of this compound-induced liver injury is not fully elucidated. However, for kinase inhibitors in general, hepatotoxicity can be caused by several factors, including:

  • Oxidative stress from reactive metabolites produced during drug metabolism.

  • Mitochondrial dysfunction .

  • Immune-mediated injury .

Some studies suggest that PI3K/AKT inhibitors may sensitize hepatocytes to apoptosis (programmed cell death) induced by inflammatory signals.

Q4: What are the key liver safety biomarkers to monitor in animal models treated with this compound?

The primary serum biomarkers for detecting drug-induced liver injury are:

  • Alanine aminotransferase (ALT): A sensitive indicator of hepatocellular injury.

  • Aspartate aminotransferase (AST): Another marker of hepatocellular injury.

  • Alkaline phosphatase (ALP): An indicator of cholestatic (bile duct) injury.

  • Total Bilirubin (TBIL): A measure of the liver's ability to conjugate and excrete bilirubin. A simultaneous elevation in ALT and TBIL is a key indicator of severe liver injury.

Troubleshooting Guide: Managing Transaminitis in Animal Models

This guide provides a structured approach to identifying and managing elevated liver enzymes during your experiments with this compound.

Issue Potential Cause Recommended Action
Mild Transaminitis (e.g., ALT/AST 1.5-3x Upper Limit of Normal - ULN) Initial biological response to the compound.- Continue this compound administration.- Increase monitoring frequency (e.g., from weekly to twice weekly).- Consider collecting additional blood samples for more detailed analysis.
Moderate Transaminitis (e.g., ALT/AST 3-5x ULN) Dose-dependent hepatotoxicity.- Action 1: Dose Interruption. Temporarily suspend this compound administration and monitor for recovery.- Action 2: Dose Reduction. If transaminitis resolves, consider re-initiating this compound at a lower dose.- Collect liver tissue for histopathological analysis at the end of the study.
Severe Transaminitis (e.g., ALT/AST >5x ULN) Significant hepatocellular injury.- Immediate Action: Suspend this compound administration.- Monitor animals closely for clinical signs of distress.- Consider humane euthanasia if animals show signs of severe illness.- Collect blood and liver tissue for comprehensive analysis (biochemistry, histopathology, and potentially mechanistic studies).
Elevated ALP and/or Bilirubin Potential for cholestatic or mixed-pattern liver injury.- Correlate with ALT/AST levels to determine the pattern of injury.- Conduct histopathological examination of the liver with a focus on bile ducts.

Data Presentation: Illustrative Preclinical Liver Function Monitoring

As specific preclinical data for this compound is not publicly available, the following table illustrates a typical study design for monitoring liver function in rodents.

Table 1: Example Liver Function Monitoring Data in a 28-Day Rodent Study

Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose)
ALT (U/L) - Day 14 35 ± 550 ± 8105 ± 20250 ± 45**
AST (U/L) - Day 14 55 ± 770 ± 10150 ± 25350 ± 60
ALP (U/L) - Day 14 150 ± 20160 ± 25180 ± 30200 ± 35
TBIL (mg/dL) - Day 14 0.2 ± 0.050.2 ± 0.060.3 ± 0.080.4 ± 0.1
ALT (U/L) - Day 28 38 ± 665 ± 12180 ± 30450 ± 70
AST (U/L) - Day 28 60 ± 885 ± 15220 ± 40**600 ± 90
ALP (U/L) - Day 28 155 ± 22170 ± 28190 ± 32210 ± 38
TBIL (mg/dL) - Day 28 0.2 ± 0.040.2 ± 0.050.3 ± 0.070.5 ± 0.12

Values are presented as Mean ± Standard Deviation. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. This table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocols

Protocol 1: Routine Monitoring of Liver Function in Rodent Models

  • Animal Model: Select appropriate rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to vehicle control and this compound treatment groups (at least 3 dose levels: low, mid, high).

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

    • Administer this compound orally (gavage) at the predetermined doses and schedule (e.g., once or twice daily).

  • Blood Sampling:

    • Collect baseline blood samples before the first dose.

    • Collect blood at regular intervals (e.g., weekly or bi-weekly) via an appropriate method (e.g., tail vein or retro-orbital sinus).

    • Collect terminal blood samples via cardiac puncture at the end of the study.

  • Biochemical Analysis:

    • Process blood to obtain serum or plasma.

    • Analyze samples for ALT, AST, ALP, and TBIL using a certified veterinary clinical chemistry analyzer.

  • Histopathology:

    • At the end of the study, euthanize animals and perform a necropsy.

    • Collect liver tissue and fix in 10% neutral buffered formalin.

    • Process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, cholestasis, and other abnormalities.

Protocol 2: Management of Moderate Transaminitis (Investigational)

  • Detection: Identify animals with moderate transaminitis (e.g., ALT/AST 3-5x ULN) based on routine monitoring.

  • Dose Interruption: Suspend this compound administration for the affected animals.

  • Recovery Monitoring:

    • Collect blood samples every 2-3 days to monitor the kinetics of ALT/AST recovery.

    • Continue to monitor the clinical condition of the animals daily.

  • Dose Re-challenge (Optional):

    • Once ALT/AST levels return to baseline or near-baseline, consider re-administering this compound at a 50% reduced dose.

    • Monitor liver enzymes closely (e.g., 24 and 72 hours after re-challenge) to assess for recurrence of transaminitis.

  • Terminal Analysis: At the end of the study, perform biochemical and histopathological analysis as described in Protocol 1, comparing animals that experienced transaminitis with those that did not.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Inhibition Transaminitis_Management_Workflow start Start Experiment (this compound Dosing) monitoring Routine Liver Function Monitoring start->monitoring normal ALT/AST Normal monitoring->normal <1.5x ULN mild Mild Elevation (1.5-3x ULN) monitoring->mild 1.5-3x ULN moderate Moderate Elevation (3-5x ULN) monitoring->moderate 3-5x ULN severe Severe Elevation (>5x ULN) monitoring->severe >5x ULN normal->monitoring end_study End of Study Analysis normal->end_study increase_monitoring Increase Monitoring Frequency mild->increase_monitoring dose_interruption Dose Interruption moderate->dose_interruption suspend_dosing Suspend Dosing severe->suspend_dosing increase_monitoring->monitoring increase_monitoring->end_study dose_reduction Consider Dose Reduction dose_interruption->dose_reduction Recovery dose_reduction->monitoring dose_reduction->end_study suspend_dosing->end_study

References

Impact of food on Tenalisib absorption in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data.

Impact of Food on Tenalisib Absorption

Notice: To date, no data from animal studies on the effect of food on this compound (also known as RP6530) absorption has been publicly released. The following information is derived from a Phase I/Ib clinical study in human subjects. This data is provided as the most relevant information currently available for researchers investigating the pharmacokinetic properties of this compound.

A clinical study investigating the impact of food on this compound absorption revealed differing effects between healthy volunteers and patients with T-cell lymphoma. In healthy volunteers, the presence of a high-fat meal was found to increase the overall exposure (AUC) to this compound, though it did not have a significant effect on the maximum plasma concentration (Cmax).[1] Conversely, in patients with relapsed/refractory T-cell lymphoma receiving an 800 mg twice-daily dose, there was no clinically meaningful difference (less than a 20% change) in Cmax and AUC between the fed and fasted states.[1] This suggests that food does not have a significant impact on this compound absorption in this patient population.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic findings from the human food effect studies on this compound.

Table 1: Effect of a High-Fat Meal on this compound Pharmacokinetics in Healthy Volunteers

ParameterFed StateFasted StateObservation
Cmax No Significant EffectBaselineThe maximum plasma concentration was not significantly altered by food.[1]
AUC IncreasedBaselineThe total drug exposure was observed to increase with food.[1]

Table 2: Effect of Food on this compound (800 mg BID) Pharmacokinetics in T-Cell Lymphoma Patients

ParameterFed vs. Fasted ChangeObservation
Cmax <20%No meaningful change in the maximum plasma concentration was observed.[1]
AUC <20%No meaningful change in the total drug exposure was observed.[1]

Experimental Protocols

The following are the methodologies employed in the clinical food effect study for the patient cohort.

Fasted State Protocol:

  • Patients were required to fast for a period of 2 hours before the administration of this compound.[1]

  • Following drug administration, patients continued to fast for an additional 1 hour.[1]

Fed State Protocol:

  • Patients were administered this compound 30 minutes after the consumption of a meal (breakfast and dinner).[1]

Visualizations

.dot

FoodEffectWorkflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Inclusion/Exclusion Criteria Met s2 Informed Consent s1->s2 p1_rand Randomization s2->p1_rand Begin Study p1_fasted Fasted Cohort (Overnight Fast) p1_rand->p1_fasted p1_fed Fed Cohort (Standardized Meal) p1_rand->p1_fed p1_dose This compound Administration p1_fasted->p1_dose p1_fed->p1_dose p1_pk Serial PK Sampling p1_dose->p1_pk w1 Sufficient duration to eliminate drug p1_pk->w1 p2_crossover Crossover to Opposite Condition w1->p2_crossover p2_fasted Previous Fed Cohort now Fasted p2_crossover->p2_fasted p2_fed Previous Fasted Cohort now Fed p2_crossover->p2_fed p2_dose This compound Administration p2_fasted->p2_dose p2_fed->p2_dose p2_pk Serial PK Sampling p2_dose->p2_pk a1 Measure Plasma Concentrations p2_pk->a1 a2 Calculate PK Parameters (Cmax, AUC, Tmax) a1->a2 a3 Statistical Comparison (Fed vs. Fasted) a2->a3

Caption: Workflow of a typical crossover food effect study.

Troubleshooting Guides and FAQs

Q1: We are planning a preclinical food effect study for a novel compound. What animal model is most appropriate?

A1: The choice of animal model depends on several factors, including the compound's metabolic profile and the gastrointestinal physiology of the species. Canines, particularly beagle dogs, are frequently used for food effect studies because their gastrointestinal tract is physiologically more similar to humans than that of rodents. However, the choice should be justified based on in vitro data and the scientific literature for compounds in a similar class.

Q2: In our rodent study, we observed a significant food effect, but the human data for this compound shows a discrepancy between healthy volunteers and patients. How should we interpret our preclinical results?

A2: This is an excellent observation and highlights a critical aspect of drug development. Discrepancies between preclinical models and human subjects, and even between healthy volunteers and patient populations, can arise due to differences in metabolism, disease state, and concomitant medications. Your preclinical findings are valuable for initial risk assessment and formulation development. The this compound data suggests that it is important to consider the target patient population's characteristics in later-stage clinical trials, as the food effect may differ.

Q3: What constitutes a "standard" high-fat meal in preclinical studies, and how can we standardize it?

A3: While there isn't a single universal standard, a common practice is to use a meal in which a significant portion of the caloric content (e.g., 50%) is derived from fat. For consistency, it is crucial to document the exact composition, weight, and caloric content of the meal provided to the animals. Commercially available high-fat diets for laboratory animals can help ensure standardization across studies.

Q4: We are observing high variability in our food effect study. What are the potential causes and how can we mitigate this?

A4: High variability is a common challenge. Potential causes include:

  • Incomplete fasting: Ensure strict adherence to fasting protocols.

  • Differences in food consumption: Monitor that each animal consumes the entire meal within the specified timeframe.

  • Gastrointestinal motility differences: The composition of the meal can influence gastric emptying and transit time.

  • Coprophagy (in rodents): Housing animals in a way that prevents coprophagy can reduce variability.

  • Stress: Acclimatize animals to the procedures to minimize stress-induced physiological changes.

Using a crossover study design, where each animal serves as its own control, is a highly effective way to reduce inter-animal variability.

Q5: The human data for this compound mentions that dose-limiting toxicities were observed in the fed cohort at the 800 mg dose, but not the fasted cohort, even though the exposure was similar. What could explain this?

A5: This is a complex observation. While the overall exposure (AUC) and peak concentration (Cmax) were not significantly different, food can alter the rate of absorption and the shape of the concentration-time curve in subtle ways. It is also possible that components of the meal interacted with the drug at the site of absorption or that the physiological changes induced by food (e.g., changes in splanchnic blood flow, gut pH) influenced the local concentration of the drug or its metabolites, potentially leading to increased local toxicity. This underscores the importance of assessing safety and tolerability in both fed and fasted states.[1]

References

Technical Support Center: Minimizing Tenalisib-Induced Rash in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage Tenalisib-induced rash in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo studies with this compound.

Issue 1: Unexpectedly high incidence or severity of skin rash.

  • Question: The observed incidence and/or severity of skin rash in our animal models are higher than anticipated. What are the potential causes and how can we address this?

  • Answer:

    • Check Vehicle and Formulation: Ensure the vehicle used for this compound administration is non-irritating to the skin. Conduct a vehicle-only control group to rule out any vehicle-induced skin reactions.

    • Animal Strain and Species: Skin sensitivity can vary significantly between different rodent strains and species. The Brown Norway rat has been reported as a useful model for studying idiosyncratic drug-induced skin rashes, such as that caused by nevirapine, and may be a suitable model.[1][2][3][4] If using mice, consider strains known for robust immune responses.

    • Dose and Route of Administration: High doses of this compound may lead to increased off-target effects and consequently, more severe skin reactions. Consider a dose-response study to identify the minimum effective dose with an acceptable skin toxicity profile. Ensure the chosen route of administration is appropriate and consistent.

    • Prophylactic Co-administration: Based on clinical management of PI3K inhibitor-induced rash, prophylactic administration of antihistamines may reduce the incidence and severity of rash.[5]

Issue 2: Difficulty in objectively scoring the severity of the rash.

  • Question: We are finding it challenging to consistently and objectively score the skin rash in our animals. What is the recommended approach?

  • Answer:

    • Standardized Scoring System: Implement a standardized macroscopic scoring system for erythema and edema. A common scale ranges from 0 (no reaction) to 4 (severe reaction).

    • Blinded Observation: To minimize bias, observations should be performed by at least two independent researchers who are blinded to the treatment groups.

    • Photographic Documentation: Regularly take high-resolution photographs of the affected skin areas with a consistent background and lighting to document the progression of the rash.

    • Histopathological Analysis: At the end of the study, collect skin samples for histopathological analysis to assess the nature and extent of the inflammatory infiltrate, which can provide a quantitative measure of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced rash?

A1: this compound is a selective inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K).[3][6][7][8] The PI3K/AKT signaling pathway is crucial for cellular proliferation and inflammatory responses.[6][7] While the exact mechanism of PI3K inhibitor-induced rash is not fully elucidated, it is thought to be an on-target effect related to the modulation of immune cell function and inflammatory signaling in the skin.[6] For other PI3K inhibitors, the rash is often a maculopapular eruption.[5][6]

Q2: Can this compound-induced rash be mitigated with co-medication in animal models?

A2: Yes, based on the clinical management of similar drug-induced rashes, co-administration of antihistamines and corticosteroids can be explored in preclinical models.[5][9][10]

Q3: What are the recommended antihistamines and their doses for use in rodent models?

A3: While specific studies on mitigating this compound-induced rash are not available, data from other models of skin inflammation suggest the following:

  • H1 Antagonists: Mepyramine at 20 mg/kg (intraperitoneal) has been shown to reduce histamine-induced scratching in mice.[11] Loratadine at 10 mg/kg (intraperitoneal) has also been used to attenuate histamine-dependent itch in mice.[12]

  • H1 and H2 Combination: A combination of H1 and H2 antihistamines has been shown to be more effective in some models of immediate hypersensitivity in mice and rats.[13]

It is recommended to perform a pilot study to determine the optimal dose and timing of antihistamine administration in your specific model.

Q4: What is the role of corticosteroids in managing this compound-induced rash in vivo?

A4: Corticosteroids are potent anti-inflammatory agents used to manage moderate to severe drug-induced skin reactions in clinical practice.[5][9][10] In preclinical models, systemic or topical corticosteroids can be used to suppress the inflammatory response associated with the rash. However, the potential for immunosuppressive effects of corticosteroids to interfere with the primary study endpoints should be carefully considered.

Q5: Are there specific animal models recommended for studying this compound-induced rash?

A5: While no specific model for this compound-induced rash has been published, the Brown Norway rat has been successfully used as a model for nevirapine-induced skin rash, which shares some characteristics of idiosyncratic drug reactions.[1][2][3][4] This strain may be more sensitive to developing drug-induced cutaneous hypersensitivity. Standard rodent strains like Sprague-Dawley rats and Balb/c mice can also be used, but may require higher drug exposures to induce a consistent rash phenotype.

Data Presentation

Table 1: Preclinical Dosing of Antihistamines for Skin Inflammation in Rodents

AgentClassSpeciesDoseRoute of AdministrationReference
MepyramineH1 AntagonistMouse20 mg/kgIntraperitoneal (i.p.)[11]
LoratadineH1 AntagonistMouse10 mg/kgIntraperitoneal (i.p.)[12]
FamotidineH2 AntagonistMouse/Rat100 mg/kgOral (p.o.)[13]
CimetidineH2 AntagonistMouse/Rat--[13]
RanitidineH2 AntagonistMouse/Rat--[13]

Table 2: Clinical Management Strategies for PI3K Inhibitor-Induced Rash

Rash GradeManagement StrategyReference
Grade 1/2Oral antihistamines, topical corticosteroids[5]
Grade 3Oral antihistamines, topical and systemic corticosteroids, potential dose interruption[5]

Experimental Protocols

Protocol 1: Prophylactic Mitigation of this compound-Induced Rash with an H1 Antagonist in Mice

  • Animal Model: Female Balb/c mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Grouping (n=8-10 per group):

    • Group 1: Vehicle control (for this compound) + Vehicle control (for antihistamine)

    • Group 2: this compound + Vehicle control (for antihistamine)

    • Group 3: this compound + Loratadine (10 mg/kg, i.p.)

    • Group 4: Vehicle control (for this compound) + Loratadine (10 mg/kg, i.p.)

  • Drug Administration:

    • Administer Loratadine or its vehicle 30 minutes prior to this compound administration.

    • Administer this compound (at a dose known to induce rash) or its vehicle orally once daily for 14-21 days.

  • Rash Assessment:

    • Visually score the skin for erythema and edema daily using a standardized scoring system (0-4 scale).

    • Capture digital images of the dorsal skin daily.

  • Endpoint Analysis:

    • At the end of the study, collect skin tissue for histopathological evaluation (H&E staining for inflammatory infiltrate).

    • Measure relevant cytokine levels (e.g., IL-6, TNF-α) in skin homogenates or serum.

Mandatory Visualization

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (this compound Target) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Inflammation Inflammation AKT->Inflammation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K Signaling Pathway Targeted by this compound.

Troubleshooting_Workflow Start High Incidence/Severity of Rash Observed CheckVehicle Is the vehicle non-irritating? Start->CheckVehicle CheckDose Is the this compound dose optimized? CheckVehicle->CheckDose Yes VehicleControl Run Vehicle-Only Control CheckVehicle->VehicleControl No ConsiderStrain Is the animal strain appropriate? CheckDose->ConsiderStrain Yes DoseResponse Conduct Dose-Response Study CheckDose->DoseResponse No ImplementProphylaxis Implement Prophylactic Co-medication ConsiderStrain->ImplementProphylaxis Yes SwitchStrain Consider Brown Norway Rat Model ConsiderStrain->SwitchStrain No End Rash Minimized ImplementProphylaxis->End VehicleControl->CheckDose DoseResponse->ConsiderStrain SwitchStrain->ImplementProphylaxis

Caption: Troubleshooting Workflow for In Vivo Rash.

Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Pretreatment Antihistamine/ Vehicle Admin. Grouping->Pretreatment Treatment This compound/ Vehicle Admin. Pretreatment->Treatment Monitoring Daily Rash Scoring & Imaging Treatment->Monitoring Repeat Daily Endpoint Endpoint Analysis: Histopathology, Cytokines Monitoring->Endpoint

References

Validation & Comparative

Synergistic Combination of Tenalisib and Romidepsin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of Tenalisib and romidepsin in T-cell lymphoma (TCL). This document outlines the clinical efficacy, plausible molecular mechanisms of synergy, and relevant experimental protocols based on available data.

The combination of this compound, a selective inhibitor of phosphoinositide 3-kinase (PI3K) δ/γ and Salt-Inducible Kinase 3 (SIK3), and romidepsin, a histone deacetylase (HDAC) inhibitor, has shown promising clinical activity in patients with relapsed/refractory T-cell lymphoma.[1][2][3][4] Preclinical in vitro studies in TCL cell lines, though not publicly detailed, indicated a synergistic anti-tumor potential, which formed the basis for clinical investigation.[1][2][3][4] This guide synthesizes the available clinical data and explores the likely synergistic mechanisms that underpin the efficacy of this combination.

Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma

A multicenter, open-label, phase I/II study (NCT03770000) evaluated the safety and efficacy of this compound in combination with romidepsin in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[1][2][3][4]

Table 1: Overall Efficacy in Evaluable Patients[1][2][4]
Efficacy EndpointOverall (PTCL + CTCL) (n=27)PTCL (n=12)CTCL (n=15)
Overall Response Rate (ORR) 63.0%75%53.3%
Complete Response (CR) 25.9%50%6.7%
Partial Response (PR) 37.0%25%46.7%
Median Duration of Response (DoR) 5.03 months5.03 months3.8 months

The complete response rates observed with the combination therapy were notably higher than those reported for either this compound or romidepsin as monotherapy in PTCL, suggesting a synergistic effect.[1]

Proposed Synergistic Mechanism of Action

The synergy between this compound and romidepsin likely arises from the simultaneous targeting of two critical oncogenic pathways in T-cell lymphomas: the PI3K signaling pathway and the epigenetic regulation by HDACs.

This compound targets the PI3K-δ and PI3K-γ isoforms, which are crucial for the activation, proliferation, and survival of lymphocytes. Inhibition of these isoforms can disrupt downstream signaling through AKT and mTOR, leading to decreased cell growth and survival. This compound also inhibits SIK3, which may play a role in tumorigenesis.[1]

Romidepsin , as an HDAC inhibitor, induces the accumulation of acetylated histones and other proteins.[1] This leads to the remodeling of chromatin and the altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[1]

The combination of these two agents is hypothesized to induce a more potent anti-tumor effect through:

  • Enhanced Apoptosis: Simultaneous inhibition of the pro-survival PI3K/AKT pathway and HDACs can lower the threshold for apoptosis. HDAC inhibitors can upregulate pro-apoptotic proteins, while PI3K inhibition prevents the activation of anti-apoptotic signals.

  • Increased Cell Cycle Arrest: Both PI3K and HDAC inhibitors can independently induce cell cycle arrest. Their combination may lead to a more profound and sustained blockage of cell cycle progression.

  • Modulation of the Tumor Microenvironment: this compound is known to modulate the tumor microenvironment, including reprogramming tumor-associated macrophages. HDAC inhibitors can also affect immune cell function. The combination may therefore have a dual effect on both the tumor cells and their microenvironment.

Below is a diagram illustrating the proposed synergistic signaling pathways.

Synergistic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival HDAC HDAC Acetylated Proteins Acetylated Proteins HDAC->Acetylated Proteins Deacetylation Chromatin Chromatin HDAC->Chromatin Deacetylation Gene Expression Gene Expression Chromatin->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest This compound This compound This compound->PI3K Inhibition Romidepsin Romidepsin Romidepsin->HDAC Inhibition

Caption: Proposed synergistic mechanism of this compound and romidepsin.

Experimental Protocols

While specific preclinical data for the this compound and romidepsin combination is not publicly available, the following are standard methodologies used to assess synergy and elucidate the mechanism of action for such drug combinations.

Cell Viability and Synergy Assessment
  • Objective: To determine the effect of single-agent and combination treatment on the viability of TCL cell lines and to quantify synergy.

  • Method:

    • Seed TCL cell lines (e.g., Hut-78, Karpas-299) in 96-well plates.

    • Treat cells with a dose range of this compound, romidepsin, and the combination of both drugs at a constant ratio.

    • After a specified incubation period (e.g., 72 hours), assess cell viability using a metabolic assay such as MTT or CellTiter-Glo.

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay
  • Objective: To measure the induction of apoptosis by single-agent and combination treatment.

  • Method:

    • Treat TCL cells with this compound, romidepsin, and the combination for a defined period (e.g., 48 hours).

    • Harvest and stain cells with Annexin V (to detect early apoptosis) and a viability dye such as Propidium Iodide (PI) or 7-AAD (to detect late apoptosis and necrosis).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis
  • Objective: To investigate the effect of the drug combination on key signaling proteins.

  • Method:

    • Treat TCL cells with this compound, romidepsin, and the combination for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated-AKT, total AKT, cleaved PARP, acetylated histones) and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

The following diagram illustrates a typical experimental workflow for evaluating drug synergy.

Experimental_Workflow TCL Cell Lines TCL Cell Lines Drug Treatment Drug Treatment (this compound, Romidepsin, Combination) TCL Cell Lines->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay (Annexin V/PI Staining) Drug Treatment->Apoptosis Assay Western Blot Western Blot Drug Treatment->Western Blot Synergy Analysis Synergy Analysis (Chou-Talalay) Cell Viability Assay->Synergy Analysis Conclusion Mechanism of Synergy Synergy Analysis->Conclusion Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Flow Cytometry->Conclusion Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Protein Expression Analysis->Conclusion

Caption: A standard workflow for in vitro synergy studies.

Conclusion and Future Directions

The combination of this compound and romidepsin has demonstrated significant clinical activity in patients with relapsed/refractory T-cell lymphoma, with evidence suggesting a synergistic interaction. While the precise molecular details of this synergy require further public elucidation through dedicated preclinical studies, the convergence of PI3K pathway inhibition and epigenetic modulation provides a strong rationale for the observed efficacy. Future research should focus on publishing the preclinical data to fully characterize the molecular mechanisms, identify biomarkers of response, and explore the potential of this combination in other hematological malignancies.

References

Validating Tenalisib Target Engagement in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to validate the target engagement of Tenalisib, a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, in cancer cells. We compare its performance with other PI3K inhibitors—Idelalisib, Duvelisib, and Copanlisib—and provide detailed experimental protocols for key validation assays.

Introduction to this compound and the PI3K/AKT Pathway

This compound is an orally active small molecule that selectively inhibits the δ and γ isoforms of PI3K.[1][2] These isoforms are predominantly expressed in hematopoietic cells and are frequently dysregulated in hematologic malignancies.[2] By inhibiting PI3Kδ and PI3Kγ, this compound blocks the activation of the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and migration.[1][2] This targeted inhibition is designed to minimize effects on normal, non-neoplastic cells, potentially leading to a more favorable side effect profile compared to broader-spectrum PI3K inhibitors.[1] this compound has demonstrated anti-proliferative and apoptotic activity in various lymphoma cell lines and has been evaluated in clinical trials for hematologic malignancies and breast cancer.[2][3]

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT (phosphorylated AKT, or pAKT) then phosphorylates a wide range of substrates, leading to the promotion of cell survival, growth, and proliferation. Validating the engagement of a drug like this compound with its PI3K target is a critical step in drug development, confirming its mechanism of action and informing on its potential therapeutic efficacy.

Experimental Methodologies for Validating Target Engagement

Several robust methods can be employed to validate the engagement of this compound with its intracellular targets. These assays can be broadly categorized into those that measure the direct binding of the inhibitor to the target and those that quantify the functional consequence of target inhibition (i.e., downstream signaling).

Western Blotting for Phosphorylated AKT (pAKT)

Western blotting is a widely used technique to measure the levels of specific proteins in a cell lysate. To validate this compound's target engagement, this method is used to detect the levels of phosphorylated AKT (pAKT) at key residues such as Serine 473 (S473) and Threonine 308 (T308), which are indicative of AKT activation. A reduction in pAKT levels upon treatment with a PI3K inhibitor confirms that the drug is engaging its target and inhibiting the downstream signaling pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., lymphoma or leukemia cell lines) in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other PI3K inhibitors for a specified period (e.g., 2-24 hours). Include a vehicle-treated control group.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal loading of samples.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for pAKT (e.g., anti-pAKT S473 or T308) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities using densitometry software. The level of pAKT is typically normalized to the level of total AKT and the loading control.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that allows for the quantitative measurement of compound binding to a specific protein target.[4][5][6] This assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). When an unlabeled compound, such as this compound, competes with the tracer for binding to the target, the BRET signal is reduced in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity.

Experimental Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector encoding the PI3K isoform of interest (e.g., PI3Kδ or PI3Kγ) fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of the test compound (e.g., this compound) to the cells.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C to allow for compound entry and binding equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells and measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Enzyme-Linked Immunosorbent Assay (ELISA) for pAKT

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. A sandwich ELISA can be used to specifically measure the levels of pAKT in cell lysates, providing a quantitative readout of PI3K pathway inhibition.

Experimental Protocol:

  • Cell Culture, Treatment, and Lysis: Prepare cell lysates as described for the Western blotting protocol.

  • Assay Procedure:

    • Coat a 96-well plate with a capture antibody specific for total AKT.

    • Add the cell lysates to the wells and incubate to allow the AKT protein to bind to the capture antibody.

    • Wash the plate to remove unbound components.

    • Add a detection antibody specific for phosphorylated AKT (e.g., anti-pAKT S473) that is conjugated to an enzyme like HRP.

    • Wash the plate again.

    • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength. The intensity of the color is proportional to the amount of pAKT in the sample. Generate a standard curve using known concentrations of a pAKT standard to quantify the pAKT levels in the cell lysates.

Comparative Data on PI3K Inhibitors

The following tables summarize the available data on the in vitro potency and cellular target engagement of this compound and its comparators. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions such as cell lines and assay formats can influence the results.

Table 1: In Vitro Biochemical Potency against PI3K Isoforms

CompoundPI3Kδ IC50 (nM)PI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)Selectivity Profile
This compound 2533>7,500>2,500Dual δ/γ selective
Idelalisib 2.5[7]89[7]820[7]565[7]δ selective
Duvelisib 2.5[8]27.4[8]1602[8]85[8]Dual δ/γ selective
Copanlisib 0.7[1]6.4[1]0.5[1]3.7[1]Pan-Class I

Table 2: Cellular Target Engagement and Anti-proliferative Activity

CompoundAssayCell Line(s)EndpointResultReference
This compound Apoptosis/ProliferationT-cell lymphoma linesApoptotic and anti-proliferative activityDemonstrated activity[2]
This compound PharmacodynamicsPatient samplespAKT downregulationMarked downregulation in responders[9]
Idelalisib Western Blot (pAKT)MEC1 (CLL cell line)pAKT levelsInitial inhibition followed by reactivation[7]
Duvelisib Cell ViabilityT-cell lymphoma linesCell killingPotent killing in pAKT-positive lines[10]
Duvelisib Western Blot (pAKT)CLL patient samplespAKT levelsReduction in pAKT[11]
Copanlisib Western Blot (pAKT)ELT3 cellspAKT inhibitionComplete inhibition[1]
Copanlisib Cell ProliferationVarious cancer cell linesIC50 for cell growthe.g., 47.9 nM (unspecified line)[12]

Note: Direct comparative IC50 values for pAKT inhibition in the same cancer cell line for all four compounds were not available in the searched literature.

Visualizing Cellular Processes

Diagrams generated using Graphviz (DOT language) illustrate key aspects of validating this compound's target engagement.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 pAKT pAKT PIP3->pAKT Activation AKT AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Target_Engagement_Workflow cluster_cell_based Cell-Based Assays cluster_assays Target Engagement Readouts cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with this compound (dose-response) start->treatment lysis Cell Lysis treatment->lysis nanobret NanoBRET (Live Cell Binding) treatment->nanobret Live Cells protein_quant Protein Quantification lysis->protein_quant elisa ELISA (pAKT) lysis->elisa western Western Blot (pAKT/Total AKT) protein_quant->western quantification Signal Quantification (Densitometry, Absorbance, BRET Ratio) western->quantification elisa->quantification nanobret->quantification ic50 IC50 Determination quantification->ic50 comparison Comparison with Alternative Inhibitors ic50->comparison

Caption: General experimental workflow for validating this compound's target engagement.

Conclusion

Validating the target engagement of this compound in cancer cells is essential for confirming its mechanism of action and for its preclinical and clinical development. Western blotting for pAKT, NanoBRET assays, and pAKT ELISA are powerful and complementary techniques to achieve this. While direct comparative data with other PI3K inhibitors like Idelalisib, Duvelisib, and Copanlisib is not always available in a head-to-head format, the existing literature suggests that this compound is a potent and selective dual PI3Kδ/γ inhibitor. The choice of assay will depend on the specific research question, available resources, and the desired throughput. For a comprehensive understanding of this compound's cellular activity, a combination of these methods is recommended. This guide provides the foundational knowledge and protocols for researchers to design and execute robust target engagement studies for this compound and other PI3K inhibitors.

References

A Comparative Guide to Tenalisib Combination Therapy with HDAC Inhibitors in T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tenalisib in combination with the histone deacetylase (HDAC) inhibitor, romidepsin, for the treatment of T-cell lymphoma (TCL). While clinical data for this compound combined with other HDAC inhibitors is not currently available, this guide will contextualize the this compound-romidepsin data by comparing it with the broader landscape of HDAC inhibitors used in cancer therapy. This objective analysis is supported by experimental data from clinical trials to aid in research and drug development decision-making.

Introduction to this compound and HDAC Inhibitors

This compound is an orally active, selective dual inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K)[1][2][3]. The PI3K signaling pathway is crucial for cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, including hematologic malignancies[1]. By targeting the delta and gamma isoforms, which are primarily expressed in hematopoietic cells, this compound aims to minimize off-target effects on normal cells[1].

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that play a significant role in cancer therapy by altering gene expression[4][5]. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, these drugs promote histone hyperacetylation, resulting in a more open chromatin state and the re-expression of tumor suppressor genes. This can induce cancer cell cycle arrest, differentiation, and apoptosis[4][5]. Several HDAC inhibitors, including vorinostat, romidepsin, and belinostat, have been approved for the treatment of T-cell lymphomas[4]. The combination of a PI3K inhibitor like this compound with an HDAC inhibitor is a promising strategy, as they target distinct but complementary pathways involved in cancer cell growth and survival[6]. In vitro studies in TCL cell lines have suggested a synergistic anti-tumor potential for the combination of this compound with the HDAC inhibitor romidepsin[6][7][8].

This compound in Combination with Romidepsin: Clinical Trial Data

A multi-center, open-label, phase I/II clinical trial (NCT03770000) was conducted to evaluate the safety, efficacy, and pharmacokinetics of this compound in combination with romidepsin in adult patients with relapsed/refractory T-cell lymphoma[6][7][9].

Efficacy in Relapsed/Refractory T-Cell Lymphoma

The combination of this compound and romidepsin demonstrated promising anti-tumor activity in patients with both peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL)[6][7]. The overall objective response rate (ORR) in evaluable patients was 63.0%, with a complete response (CR) rate of 25.9% and a partial response (PR) rate of 37.0%[6][7]. The median duration of response (DoR) was 5.03 months[6][7].

Efficacy EndpointOverall (n=27)Peripheral T-Cell Lymphoma (PTCL) (n=12)Cutaneous T-Cell Lymphoma (CTCL) (n=15)
Overall Response Rate (ORR) 63.0%[6][7]75%[6][7]53.3%[6][7]
Complete Response (CR) 25.9%[6][7]Not ReportedNot Reported
Partial Response (PR) 37.0%[6][7]Not ReportedNot Reported
Median Duration of Response (DoR) 5.03 months[6][7]Not ReportedNot Reported
Safety and Tolerability

The combination of this compound and romidepsin was found to have a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) of any grade reported in >15% of patients included nausea, thrombocytopenia, increased aspartate aminotransferase, increased alanine aminotransferase, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, and hypokalemia.[7] Grade ≥3 TEAEs related to the treatment were reported in 69.7% of patients[6][7].

Adverse Event (Any Grade, >15% of patients)
NauseaThrombocytopenia
Increased Aspartate AminotransferaseIncreased Alanine Aminotransferase
Decreased AppetiteNeutropenia
VomitingFatigue
AnemiaDysgeusia
Weight LossDiarrhea
Hypokalemia
Source: NCT03770000 Clinical Trial Data[7]
Pharmacokinetics

Pharmacokinetic analysis from the clinical trial indicated that the co-administration of this compound and romidepsin did not significantly alter the pharmacokinetic profiles of either drug[6][7]. This suggests a low potential for drug-drug interactions when these two agents are used in combination[6].

Comparison with Other HDAC Inhibitors

While direct clinical comparisons of this compound with other HDAC inhibitors are unavailable, a comparative analysis can be framed by considering the different classes and mechanisms of action of HDAC inhibitors.

HDAC inhibitors are broadly classified into four classes based on their homology to yeast proteins[5].

  • Class I: HDACs 1, 2, 3, and 8

  • Class II: Subdivided into IIa (HDACs 4, 5, 7, 9) and IIb (HDACs 6, 10)

  • Class III: Sirtuins (SIRT1-7), which are NAD+-dependent

  • Class IV: HDAC11

Romidepsin is a potent, cyclic peptide that primarily inhibits Class I HDACs[5]. Other HDAC inhibitors approved for T-cell lymphomas, such as vorinostat and belinostat, are pan-HDAC inhibitors, meaning they inhibit multiple HDAC classes (typically Class I and II)[5]. The selectivity of an HDAC inhibitor can influence its efficacy and side-effect profile. A more targeted inhibition, as with romidepsin, may offer a better therapeutic window compared to pan-HDAC inhibitors. The synergistic effect observed with this compound and romidepsin highlights the potential of combining a PI3K inhibitor with a Class I-selective HDAC inhibitor. Future research could explore combinations of this compound with other classes of HDAC inhibitors to determine if similar or enhanced synergy can be achieved.

Experimental Protocols

The following are descriptions of the key methodologies used in the clinical trial of this compound and romidepsin.

Study Design

The study was a multicenter, open-label, non-randomized, two-stage phase I/II trial (NCT03770000)[6].

  • Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with romidepsin.

  • Phase II (Dose Expansion): This phase evaluated the safety and anti-tumor activity of the combination at the MTD/RP2D.

Efficacy Assessment
  • Tumor Response: For patients with PTCL, tumor response was assessed according to the revised Response Criteria for Malignant Lymphoma (Lugano classification). For patients with CTCL, response was evaluated using the Global Response Score. Assessments were performed at baseline and at regular intervals during treatment.

Safety Assessment
  • Adverse Event Monitoring: Adverse events were monitored continuously throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Pharmacokinetic Analysis
  • Sample Collection: Blood samples were collected at pre-specified time points after the administration of this compound and romidepsin.

  • Drug Concentration Measurement: Plasma concentrations of this compound, its major metabolite, and romidepsin were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Parameter Calculation: Standard pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), were calculated.

Visualizations

Signaling Pathways

Tenalisib_HDACi_Signaling_Pathway Combined Inhibition of PI3K and HDAC Pathways cluster_PI3K PI3K Pathway cluster_HDAC HDAC Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ/γ RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis This compound This compound This compound->PI3K HAT Histone Acetyltransferase (HAT) Histones_acetylated Acetylated Histones (Open Chromatin) HAT->Histones_acetylated Acetylation HDAC Histone Deacetylase (HDAC) Histones_acetylated->HDAC Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histones_acetylated->Gene_Expression Histones_deacetylated Deacetylated Histones (Closed Chromatin) Gene_Expression->Apoptosis Romidepsin Romidepsin Romidepsin->HDAC

Caption: Combined inhibition of PI3K and HDAC pathways by this compound and Romidepsin.

Experimental Workflow

Clinical_Trial_Workflow Phase I/II Clinical Trial Workflow for this compound + Romidepsin cluster_PhaseI Phase I: Dose Escalation cluster_PhaseII Phase II: Dose Expansion Patient_Enrollment_I Patient Enrollment (n=small) Dose_Escalation 3+3 Dose Escalation of This compound + Romidepsin Patient_Enrollment_I->Dose_Escalation MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination Patient_Enrollment_II Patient Enrollment (n=larger) MTD_Determination->Patient_Enrollment_II Establish RP2D Treatment_at_MTD Treatment at MTD/RP2D Efficacy_Assessment Efficacy Assessment (ORR, DoR) Treatment_at_MTD->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Treatment_at_MTD->Safety_Assessment PK_Analysis Pharmacokinetic Analysis Treatment_at_MTD->PK_Analysis

Caption: Workflow of the Phase I/II clinical trial for this compound and Romidepsin combination.

Logical Relationship

Drug_Synergy_Logic Rationale for this compound and HDAC Inhibitor Combination cluster_Tenalisib_Effect This compound Action cluster_HDACi_Effect HDACi Action This compound This compound (PI3Kδ/γ Inhibitor) Inhibit_PI3K Inhibits PI3K/AKT Pathway This compound->Inhibit_PI3K HDACi HDAC Inhibitor (e.g., Romidepsin) Inhibit_HDAC Inhibits Histone Deacetylation HDACi->Inhibit_HDAC Reduce_Proliferation Reduces Cell Proliferation & Survival Inhibit_PI3K->Reduce_Proliferation Synergy Potential Synergy Reduce_Proliferation->Synergy Increase_Gene_Expression Increases Tumor Suppressor Gene Expression Inhibit_HDAC->Increase_Gene_Expression Induce_Apoptosis Induces Apoptosis Increase_Gene_Expression->Induce_Apoptosis Induce_Apoptosis->Synergy Outcome Enhanced Anti-Tumor Effect Synergy->Outcome

Caption: The synergistic rationale for combining this compound with an HDAC inhibitor.

References

A Head-to-Head Showdown: Comparing PI3K Delta/Gamma Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, particularly for hematological malignancies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs. The PI3Kδ and PI3Kγ isoforms, predominantly expressed in hematopoietic cells, are key players in B-cell receptor signaling and the tumor microenvironment, making them attractive targets for therapeutic intervention. This guide provides a head-to-head comparison of prominent PI3K delta/gamma and delta-selective inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Mechanism of Action: Targeting a Key Cancer Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1][2] PI3K delta (p110δ) and gamma (p110γ) are class I PI3K isoforms that play distinct yet complementary roles in immune cell function.[3] PI3Kδ is critical for the activation, proliferation, and survival of B-lymphocytes, while PI3Kγ is involved in T-cell function, macrophage activity, and neutrophil migration.[3][4] By inhibiting these isoforms, these drugs can disrupt the signaling necessary for cancer cell survival and modulate the tumor microenvironment.

In Vitro Potency and Selectivity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of several PI3K delta/gamma and delta-selective inhibitors against the four class I PI3K isoforms. Lower values indicate greater potency.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Primary Target(s)
Duvelisib (IPI-145) 1602[5]85[5]2.5[4][5]27[4]δ, γ
Idelalisib (CAL-101) 8600[6]4000[6]2.5[7][8]2100[6]δ
Umbralisib (TGR-1202) >10,000[9]1116[9]22.2[10]1065[9]δ, CK1ε
Zandelisib (ME-401) --Low nM[11]-δ

As the data indicates, Duvelisib is a potent dual inhibitor of PI3Kδ and PI3Kγ, with a tenfold higher selectivity for the delta isoform.[11][13] Idelalisib and Zandelisib are highly selective for PI3Kδ.[14][15][16] Umbralisib is also selective for PI3Kδ, though it is less potent than Idelalisib and Duvelisib.[11]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and how these inhibitors are evaluated, it is essential to visualize the PI3K signaling pathway and the general workflow of inhibitor assays.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor PI3K δ/γ Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Experimental_Workflow start Start biochemical Biochemical Assay (Enzyme Activity) start->biochemical cell_based Cell-Based Assay (Cell Viability, Signaling) start->cell_based ic50 Determine IC50 Values biochemical->ic50 downstream Analyze Downstream Signaling (e.g., pAKT) cell_based->downstream viability Measure Cell Viability/ Apoptosis cell_based->viability selectivity Assess Isoform Selectivity ic50->selectivity end End selectivity->end downstream->end viability->end

Caption: General Experimental Workflow for PI3K Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize PI3K inhibitors.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.

Objective: To determine the IC50 value of an inhibitor against a specific PI3K isoform.

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110δ/p85α)

  • Lipid substrate (e.g., PIP2)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Test inhibitor at various concentrations

  • Kinase reaction buffer

  • Thin-layer chromatography (TLC) plates or other detection systems (e.g., ADP-Glo™ Kinase Assay)[17][18]

  • Phosphorimager or luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a reaction tube or well, combine the purified PI3K enzyme, lipid substrate, and kinase reaction buffer.

  • Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., strong acid).

  • Extract the lipids.

  • Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the substrate (PIP2).

  • Visualize and quantify the amount of radioactive PIP3 using a phosphorimager.

  • Alternatively, for non-radioactive methods like ADP-Glo™, follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.[17]

  • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Cell-Based PI3K Pathway Inhibition Assay

This assay measures the effect of an inhibitor on the PI3K signaling pathway within a cellular context.

Objective: To assess the inhibitor's ability to block downstream signaling from PI3K, often by measuring the phosphorylation of AKT (pAKT).

Materials:

  • Cancer cell line with a constitutively active PI3K pathway or stimulated with a growth factor.

  • Test inhibitor at various concentrations.

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Antibodies: primary antibody against phosphorylated AKT (pAKT Ser473) and total AKT, and a suitable secondary antibody.

  • Western blotting or ELISA equipment.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).

  • If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 10-15 minutes) before lysis.

  • Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against pAKT.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for total AKT as a loading control.

  • Alternatively, use an ELISA-based method to quantify pAKT and total AKT levels.

  • Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize the pAKT signal to the total AKT signal.

  • Plot the normalized pAKT levels against the inhibitor concentration to determine the cellular potency.

Head-to-Head Clinical Insights: Efficacy and Safety

While direct head-to-head clinical trials comparing all these inhibitors are limited, data from various studies provide insights into their relative performance.

Duvelisib has demonstrated efficacy in relapsed/refractory chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[19][20] The phase 3 DUO trial showed that duvelisib improved progression-free survival compared to ofatumumab in patients with relapsed/refractory CLL/SLL.[20][21] However, its use is associated with significant adverse events, including infections, diarrhea or colitis, cutaneous reactions, and pneumonitis, which has led to a black box warning.[20]

Idelalisib , as the first-in-class PI3Kδ inhibitor, also showed efficacy in similar patient populations.[14] However, its clinical use has been hampered by a similar toxicity profile to duvelisib, with a high incidence of immune-mediated adverse events.[1][20]

Umbralisib was developed as a next-generation PI3Kδ inhibitor with a potentially improved safety profile.[1][9][22] In clinical trials for marginal zone lymphoma and follicular lymphoma, it demonstrated efficacy with a seemingly better-tolerated safety profile compared to the earlier generation PI3K inhibitors, particularly with lower rates of severe diarrhea and colitis.[19][23][24] However, concerns about an increased risk of death in the UNITY-CLL trial led to the voluntary withdrawal of its new drug application for CLL and SLL.[25]

Zandelisib is another next-generation PI3Kδ inhibitor being investigated. Early clinical data in relapsed or refractory follicular lymphoma has shown high overall response rates.[15][25][26] An intermittent dosing schedule is being explored to mitigate the risk of severe adverse events associated with continuous PI3Kδ inhibition.[16][27]

Conclusion

The development of PI3K delta/gamma and delta-selective inhibitors represents a significant advancement in the treatment of B-cell malignancies. Duvelisib, with its dual inhibitory action, offers a broader mechanism of action, while the delta-selective inhibitors like Idelalisib, Umbralisib, and Zandelisib provide a more targeted approach. The choice of inhibitor for research or clinical development will depend on a careful consideration of potency, selectivity, and the evolving understanding of their safety profiles. As the field progresses, the focus will likely remain on developing next-generation inhibitors with improved therapeutic windows, potentially through intermittent dosing strategies and more refined isoform selectivity.

References

Evaluating the Synergy of Tenalisib with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic potential of Tenalisib, a selective phosphoinositide-3-kinase (PI3K) δ/γ and salt-inducible kinase 3 (SIK3) inhibitor, when combined with various chemotherapy agents. The following sections detail the experimental findings from clinical and preclinical studies, present quantitative data in structured tables, and outline the methodologies employed in these key experiments.

This compound and Romidepsin in Relapsed/Refractory T-Cell Lymphoma

A significant body of evidence from a Phase I/II clinical trial (NCT03770000) points towards a synergistic or additive anti-tumor effect when this compound is combined with the histone deacetylase (HDAC) inhibitor, romidepsin, in patients with relapsed/refractory T-cell lymphoma (TCL).[1][2][3] In vitro studies in TCL cell lines also suggested a synergistic anti-tumor potential for this combination.[1][4][5]

Clinical Efficacy Data

The combination of this compound and romidepsin has demonstrated promising clinical activity in heavily pretreated TCL patients.[6][7] The complete response (CR) rates observed with the combination were notably higher than those reported for either this compound or romidepsin monotherapy in peripheral T-cell lymphoma (PTCL) patients, suggesting a synergistic effect.[3]

IndicationOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)
Peripheral T-Cell Lymphoma (PTCL) 75%50%25%
Cutaneous T-Cell Lymphoma (CTCL) 53.3%6.7%46.7%
Overall Evaluable Patients 63.0%25.9%37.0%
Data from the Phase I/II open-label multicenter study of this compound in combination with romidepsin.[1][3]
Experimental Protocol: Phase I/II Clinical Trial (NCT03770000)

This multicenter, open-label, non-randomized study was conducted in two stages: a dose-escalation phase (Phase I) and a dose-expansion phase (Phase II).[1][8]

  • Patient Population: Adult patients with relapsed/refractory peripheral or cutaneous T-cell lymphoma who had received at least one prior systemic therapy.[8]

  • Treatment Regimen:

    • Phase I (Dose Escalation): A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD). Patients received oral this compound twice daily (BID) at doses ranging from 400 mg to 800 mg, and intravenous romidepsin on days 1, 8, and 15 of a 28-day cycle at doses of 12 mg/m² or 14 mg/m².[1][9]

    • Phase II (Dose Expansion): Patients received this compound at the MTD of 800 mg BID and romidepsin at 14 mg/m² on days 1, 8, and 15 of a 28-day cycle.[1][3]

  • Efficacy Assessment: Tumor response was evaluated according to the Lugano classification for PTCL and global assessment for CTCL at specified intervals.[7]

  • Safety Assessment: Adverse events were monitored and graded throughout the study.[1][3]

G cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion p1_1 Enrollment of Patients with r/r TCL p1_2 3+3 Dose Escalation Cohorts This compound (400-800mg BID) + Romidepsin (12-14mg/m²) p1_1->p1_2 p1_3 Monitor for Dose-Limiting Toxicities (DLTs) p1_2->p1_3 p1_4 Determine Maximum Tolerated Dose (MTD) p1_3->p1_4 p2_2 Treatment at MTD This compound (800mg BID) + Romidepsin (14mg/m²) p1_4->p2_2 MTD Established p2_1 Enrollment of new cohorts (PTCL and CTCL) p2_1->p2_2 p2_3 Assess Safety and Anti-Tumor Activity p2_2->p2_3 p2_4 Evaluate Overall Response Rate (ORR) and Duration of Response (DoR) p2_3->p2_4

Figure 1: Clinical trial workflow for the this compound and romidepsin combination study.

This compound with Doxorubicin and Paclitaxel in Breast Cancer

Preclinical studies in breast cancer cell lines have indicated that this compound can potentiate the anti-tumor activity of the conventional chemotherapy agents doxorubicin and paclitaxel.[10][11][12] However, specific quantitative data, such as Combination Index (CI) values or IC50s for the combinations, are not publicly available at this time.

Preclinical Findings Summary
CombinationCancer TypeStudy TypeObserved Outcome
This compound + Doxorubicin Breast CancerPreclinical (in vitro)Potentiation of Doxorubicin's activity
This compound + Paclitaxel Breast CancerPreclinical (in vitro)Potentiation of Paclitaxel's activity
Information based on statements from preclinical investigations.[10][11][12]
Generalized Experimental Protocol for In Vitro Synergy Assessment

A standard method to quantitatively assess the synergistic, additive, or antagonistic effects of drug combinations in vitro is the checkerboard assay, with the results often analyzed using the Chou-Talalay method to calculate a Combination Index (CI).

  • Cell Lines: Appropriate breast cancer cell lines are selected.

  • Drug Preparation: this compound, doxorubicin, and paclitaxel are prepared in a series of dilutions.

  • Checkerboard Assay: Cells are seeded in microplates. The drugs are added in a matrix format, with concentrations of this compound varying along one axis and the chemotherapy agent along the other. This includes single-agent controls for each drug.

  • Cell Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using an appropriate assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: The fractional effect (Fa) of each drug combination is calculated. These values are then used in software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

G cluster_workflow In Vitro Synergy Testing Workflow w1 Prepare serial dilutions of This compound and Chemotherapy Agent w3 Treat cells with drug combinations in a checkerboard format w1->w3 w2 Seed breast cancer cells in microplates w2->w3 w4 Incubate for 72 hours w3->w4 w5 Measure cell viability (e.g., MTS assay) w4->w5 w6 Calculate Fractional Effect (Fa) and Combination Index (CI) w5->w6 Receptor Cell Surface Receptor PI3K PI3K δ/γ Receptor->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation SIK3 SIK3 Chemo_sensitization Chemo-sensitization SIK3->Chemo_sensitization Tenalisib_metabolite This compound Metabolite Tenalisib_metabolite->SIK3

References

Safety Operating Guide

Personal protective equipment for handling Tenalisib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Tenalisib is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment and build confidence in chemical handling practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be used at all times when handling this compound:

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile rubber).
Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.

This data is synthesized from the this compound Material Safety Data Sheet.[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands and skin thoroughly after handling.[1]

Storage:

  • Keep containers tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

Compound FormStorage Temperature
Powder -20°C
In Solvent -80°C

This data is synthesized from the this compound Material Safety Data Sheet.[1]

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Management

Spill Procedures:

  • Evacuate personnel from the spill area.[1]

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment as detailed above.[1]

  • Avoid breathing vapors, mist, dust, or gas.[1]

  • Collect spillage and clean the area in a safe and timely manner.[1]

  • Prevent the product from entering drains, water courses, or the soil.[1]

Disposal:

  • Dispose of this compound and its container at an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. In the absence of specific institutional guidelines, general recommendations for chemical waste can be followed, which include mixing the substance with a non-recyclable material and sealing it in a labeled container for collection by a certified waste management service.

This compound Handling Workflow

The following diagram outlines the procedural flow for the safe handling of this compound from receipt to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive & Log this compound B Don PPE A->B C Prepare Work Area (Ventilated Hood) B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Doff PPE F->G H Dispose of Waste (Approved Facility) G->H

Caption: Procedural workflow for the safe handling of this compound.

This compound's Mechanism of Action: PI3K/Akt Signaling Pathway

This compound is an inhibitor of PI3Kδ and PI3Kγ.[2] The diagram below illustrates the simplified PI3K/Akt signaling pathway, which is a key pathway in cell proliferation and survival that this compound targets.

Simplified PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Inhibition of the PI3K/Akt pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.